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Tuberculosis inhibitor 3

Cat. No.: B2639242
M. Wt: 524.5 g/mol
InChI Key: UFMNTAVTSIJODG-UHFFFAOYSA-N
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Description

Tuberculosis inhibitor 3 is a useful research compound. Its molecular formula is C21H22F6N4O3S and its molecular weight is 524.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F6N4O3S B2639242 Tuberculosis inhibitor 3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-6-(trifluoromethyl)-2-[4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]piperidin-1-yl]-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F6N4O3S/c22-20(23,24)13-3-5-29(6-4-13)11-12-1-7-30(8-2-12)19-28-18(32)15-9-14(21(25,26)27)10-16(31(33)34)17(15)35-19/h9-10,12-13H,1-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMNTAVTSIJODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CCC(CC2)C(F)(F)F)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Bedaquiline, a Diarylquinoline Class Tuberculosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Tuberculosis inhibitor 3" does not correspond to a recognized scientific nomenclature. This guide will focus on Bedaquiline (trade name Sirturo), a potent and well-characterized diarylquinoline antimycobacterial agent, as a representative example of a modern tuberculosis inhibitor.

Executive Summary

Bedaquiline represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, distinct from all other antitubercular drugs, centers on the direct inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis. This inhibition leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, ultimately resulting in bacterial death. This document provides an in-depth technical overview of Bedaquiline's core mechanism, downstream cellular consequences, pathways of resistance, and the key experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting Mycobacterial ATP Synthase

The primary molecular target of Bedaquiline is the F1Fo-ATP synthase, a crucial enzyme for oxidative phosphorylation in M. tuberculosis. Bedaquiline's inhibitory action is multifaceted, with several proposed interaction sites on the enzyme complex.

2.1 Direct Inhibition of the F-ATP Synthase c-Ring Rotor

The most widely accepted mechanism involves Bedaquiline binding directly to the c-ring of the Fo subunit of the ATP synthase.[1][2] The c-ring is a rotating structure that acts as a proton shuttle, and its movement is essential for ATP synthesis. Bedaquiline binds to a cleft between two c-subunits, effectively locking the ring and stalling its rotation.[3] This direct mechanical blockade prevents the translocation of protons and, consequently, inhibits ATP synthesis.[1][2]

2.2 Interaction with the ε-Subunit

A second, more controversial, mechanism suggests that Bedaquiline also binds to the ε-subunit of the F-ATP synthase.[3] The ε-subunit plays a role in coupling the rotation of the c-ring to the catalytic activity of the F1 headpiece where ATP is synthesized. It is proposed that Bedaquiline's interaction with the ε-subunit disrupts this coupling, further contributing to the inhibition of ATP production.[3]

2.3 Downstream Effects: ATP Depletion and Bactericidal Activity

The direct consequence of F-ATP synthase inhibition is a rapid and dose-dependent depletion of the intracellular ATP pool. This energy starvation disrupts numerous essential cellular processes, including DNA replication, transcription, and cell wall synthesis. Interestingly, the bactericidal effect of Bedaquiline is delayed, with significant cell death occurring several days after the initial ATP depletion. This suggests that M. tuberculosis can transiently adapt its metabolism to counteract the initial energy stress before succumbing to the sustained lack of ATP.[4]

cluster_0 Bedaquiline's Primary Mechanism Bedaquiline Bedaquiline ATP_Synthase Mycobacterial F1Fo-ATP Synthase Bedaquiline->ATP_Synthase Binds to c_ring c-ring (Fo subunit) Bedaquiline->c_ring Primary Target epsilon_subunit ε-subunit Bedaquiline->epsilon_subunit Secondary Target (Controversial) ATP_Synthase->c_ring ATP_Synthase->epsilon_subunit Rotation_Block Stalling of c-ring rotation c_ring->Rotation_Block Coupling_Disruption Disruption of rotational coupling epsilon_subunit->Coupling_Disruption ATP_Depletion Inhibition of ATP Synthesis (Rapid ATP Depletion) Rotation_Block->ATP_Depletion Coupling_Disruption->ATP_Depletion Cell_Death Bacterial Cell Death (Delayed) ATP_Depletion->Cell_Death

Figure 1: Signaling pathway of Bedaquiline's mechanism of action.

Mechanisms of Resistance

Resistance to Bedaquiline can emerge through two primary mechanisms: target modification and drug efflux.

3.1 Target-Based Resistance: atpE Mutations

The most direct form of resistance arises from mutations in the atpE gene, which encodes the c-subunit of the F-ATP synthase. These mutations alter the drug-binding site, reducing the affinity of Bedaquiline for its target and leading to high-level resistance.

3.2 Non-Target-Based Resistance: Rv0678 and Efflux Pump Upregulation

A more common mechanism of resistance involves mutations in the Rv0678 gene.[5] This gene encodes a transcriptional repressor that controls the expression of the MmpS5-MmpL5 efflux pump. Mutations that inactivate the Rv0678 repressor lead to the overexpression of this efflux pump, which actively transports Bedaquiline out of the bacterial cell. This mechanism typically confers low to moderate levels of resistance and is also associated with cross-resistance to clofazimine.

cluster_1 Bedaquiline Resistance Mechanisms Bedaquiline Bedaquiline Cell Mycobacterial Cell Bedaquiline->Cell Enters ATP_Synthase ATP Synthase Reduced_Binding Reduced Bedaquiline Binding ATP_Synthase->Reduced_Binding Leads to Cell->ATP_Synthase Target within Efflux_Pump MmpS5-MmpL5 Efflux Pump Cell->Efflux_Pump Located in membrane Rv0678 Rv0678 Repressor Rv0678->Efflux_Pump Represses Pump_Upregulation Efflux Pump Upregulation Rv0678->Pump_Upregulation De-repression leads to atpE_mutation Mutation in atpE gene atpE_mutation->ATP_Synthase Alters target Rv0678_mutation Mutation in Rv0678 gene Rv0678_mutation->Rv0678 Inactivates Resistance Bedaquiline Resistance Reduced_Binding->Resistance Pump_Upregulation->Efflux_Pump Drug_Efflux Increased Drug Efflux Pump_Upregulation->Drug_Efflux Drug_Efflux->Resistance

Figure 2: Logical relationships in Bedaquiline resistance pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to Bedaquiline's activity.

Table 1: In Vitro Activity of Bedaquiline

ParameterOrganism/SystemValueReference(s)
MIC M. tuberculosis (susceptible)0.03 - 0.25 µg/mL[6]
MIC QC Range (7H9 Broth) M. tuberculosis H37Rv0.015 - 0.06 µg/mL[7][8]
MIC QC Range (7H11 Agar) M. tuberculosis H37Rv0.015 - 0.12 µg/mL[7]
IC50 (ATP Synthesis) Human Mitoplasts~0.66 µM[3]
IC50 (ATP Depletion) M. bovis BCG0.32 - 0.89 nM[1]
Frequency of Resistance M. tuberculosis~10⁻⁸ to 10⁻⁹ CFU[1]

Table 2: Impact of Resistance Mutations on Bedaquiline MIC

Gene MutationFold Increase in MICResultant MIC Range (µg/mL)Reference(s)
Rv0678 2 to 8-fold0.25 - 4.0[9]
atpE > 4-fold> 8.0[9]

Detailed Experimental Protocols

5.1 Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a generalized representation based on standard methodologies.

  • Inoculum Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve the final inoculum density.

  • Drug Plate Preparation:

    • Prepare a stock solution of Bedaquiline in DMSO.

    • Perform serial two-fold dilutions of Bedaquiline in a 96-well microtiter plate using 7H9 broth as the diluent to achieve final concentrations ranging from, for example, 4 µg/mL to 0.008 µg/mL.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator like resazurin.

5.2 In Vitro Generation of Bedaquiline-Resistant Mutants (Spontaneous Mutation Method)

This protocol outlines a common approach for selecting spontaneous resistant mutants.

  • Culture Preparation:

    • Grow a large-volume culture of a susceptible M. tuberculosis strain to late-log or early-stationary phase to ensure a high cell density.

  • Plating on Selective Media:

    • Prepare Middlebrook 7H10 or 7H11 agar plates containing Bedaquiline at concentrations 4 to 20 times the MIC of the parental strain.

    • Plate a high number of colony-forming units (CFU), typically 10⁸ to 10⁹, onto the selective agar plates.

  • Incubation and Colony Selection:

    • Incubate the plates at 37°C for 3 to 6 weeks.

    • Colonies that grow on the Bedaquiline-containing plates are considered putative resistant mutants.

  • Confirmation of Resistance:

    • Isolate individual colonies and subculture them on drug-free media.

    • Confirm the resistant phenotype by re-testing the MIC of the isolates as described in Protocol 5.1.

    • Perform genetic analysis (e.g., Sanger or whole-genome sequencing) of the atpE and Rv0678 genes to identify resistance-conferring mutations.

cluster_2 Experimental Workflow: Bedaquiline Resistance Study Start Start with susceptible M. tuberculosis strain Culture Culture to high density in liquid medium Start->Culture Plate Plate high CFU count on Bedaquiline-containing agar (>4x MIC) Culture->Plate Incubate Incubate at 37°C for 3-6 weeks Plate->Incubate Select Select colonies that appear (putative resistant mutants) Incubate->Select Subculture Subculture isolates on drug-free medium Select->Subculture Confirm_MIC Confirm resistance by determining new MIC Subculture->Confirm_MIC Sequence Sequence resistance-associated genes (atpE, Rv0678) Subculture->Sequence End Characterized resistant mutant Confirm_MIC->End Sequence->End

Figure 3: A generalized workflow for the in vitro generation and characterization of Bedaquiline-resistant M. tuberculosis.

References

Core Structure and Mechanism of Action of MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current scientific literature reveals that the term "Tuberculosis inhibitor 3" corresponds to a specific chemical entity registered under CAS number 2219325-28-5. While this compound is noted for its potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis[1][2][3], a comprehensive, publicly available technical guide or whitepaper detailing its core structure, synthesis, and mechanism of action is not available at this time.

However, the broader and extensively researched area of Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors presents a wealth of detailed scientific information suitable for the development of a comprehensive technical guide. MmpL3 is a critical transporter protein essential for the formation of the mycobacterial cell wall, making it a highly attractive target for novel anti-tuberculosis drugs.[4][5][6][7][8][9]

This technical guide will therefore focus on the structure, mechanism, and analysis of MmpL3 inhibitors, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of anti-tubercular agents.

MmpL3 is an integral inner membrane protein responsible for the transport of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids.[5][7][9][10] Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. The inhibition of MmpL3 disrupts this transport process, leading to a compromised cell wall and ultimately, bacterial cell death.[4][6][9] This mechanism of action is distinct from many current anti-TB drugs, offering a promising avenue for combating drug-resistant strains.[9]

A diverse range of chemical scaffolds have been identified as MmpL3 inhibitors, often discovered through high-throughput whole-cell screening.[5][6] These include, but are not limited to, adamantyl ureas, indolecarboxamides, and various nitrogen-containing heterocyclic compounds.[11] While many of these compounds bind directly to the MmpL3 protein, some have been shown to inhibit its function indirectly by dissipating the transmembrane electrochemical proton gradient that powers the transporter.[12][13]

Signaling Pathway and Experimental Workflow

The development and validation of MmpL3 inhibitors involve a series of well-defined experimental stages. A typical workflow begins with the identification of potential inhibitory compounds through screening, followed by the confirmation of their target and mechanism of action.

G General Experimental Workflow for MmpL3 Inhibitor Validation cluster_0 Screening & Identification cluster_1 Target Validation cluster_2 Mechanism of Action cluster_3 In Vivo & Preclinical A High-Throughput Screening (Whole-cell or Target-based) B Identification of Hit Compounds A->B C Whole Genome Sequencing of Resistant Mutants B->C D Lipid Profile Analysis (TMM Accumulation) C->D E Direct Binding Assays (e.g., SPR, BLI) D->E F Proton Motive Force Dissipation Assays E->F G In Vitro MmpL3 Transport Assays F->G H Macrophage Infection Models G->H I Animal Models of TB H->I

Workflow for MmpL3 inhibitor validation.

The inhibition of MmpL3 leads to the accumulation of TMM within the mycobacterial cell and a subsequent reduction in trehalose dimycolate (TDM) and mycolated arabinogalactan, which can be quantified to confirm the inhibitor's effect on the pathway.

MmpL3 Inhibition and its Effect on Mycolic Acid Pathway cluster_pathway Mycolic Acid Biosynthesis & Transport cluster_inhibition Inhibitor Action cluster_outcome Consequences of Inhibition TMM_cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM (Periplasm) MmpL3->TMM_peri Accumulation TMM Accumulation (Cytoplasm) MmpL3->Accumulation Mycolic_Acid_Products Mycolated Arabinogalactan & Trehalose Dimycolate (TDM) TMM_peri->Mycolic_Acid_Products Further Processing Depletion Depletion of Mycolic Acid Products Mycolic_Acid_Products->Depletion Inhibitor MmpL3 Inhibitor Inhibitor->MmpL3 Inhibits Cell_Death Bacterial Cell Death Depletion->Cell_Death

Effect of MmpL3 inhibition on the mycolic acid pathway.

Quantitative Data on MmpL3 Inhibitors

The potency of MmpL3 inhibitors is typically evaluated through various in vitro and in-cell assays. The following table summarizes representative quantitative data for different classes of MmpL3 inhibitors against M. tuberculosis.

Inhibitor ClassRepresentative CompoundMIC (μg/mL) against M. tuberculosis H37RvIntramacrophage IC₅₀ (μM)Reference
Adamantyl UreaAU12350.063>100[14]
IndolecarboxamideNITD-3040.019<0.20[14]
Pyrazole-basedBM212Not specifiedNot specified[14]
Spiro-compoundsCompound 320.0057<0.20[14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound against M. tuberculosis is a key measure of its potency. A widely used method is the microplate Alamar Blue assay (MABA).

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol to mid-log phase.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the fluorescence or absorbance is measured. A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MmpL3 Target Engagement Assay (TMM Accumulation)

This assay confirms that an inhibitor targets the MmpL3 pathway by observing the accumulation of its substrate, TMM.

  • Bacterial Culture and Treatment: M. tuberculosis cultures are treated with the test compound at various concentrations for a defined period.

  • Radiolabeling: [¹⁴C]-acetate is added to the cultures to radiolabel newly synthesized lipids.

  • Lipid Extraction: Lipids are extracted from the bacterial cells using a series of organic solvents.

  • Thin-Layer Chromatography (TLC): The extracted lipids are spotted onto a TLC plate and separated based on their polarity.

  • Autoradiography: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.

  • Quantification: The intensity of the spots corresponding to TMM and TDM is quantified to determine the ratio, which indicates the level of MmpL3 inhibition.[15]

Conclusion

MmpL3 inhibitors represent a promising and intensely studied class of anti-tuberculosis agents. Their unique mechanism of action, potent activity against drug-resistant strains, and the existence of a diverse range of chemical scaffolds make them a focal point for future drug development efforts. The experimental protocols and data presented in this guide provide a framework for the continued research and optimization of these critical compounds in the fight against tuberculosis.

References

Synthesis of a Potent Benzothiazinone-Based Tuberculosis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a detailed overview of the synthesis, mechanism of action, and key quantitative data for a potent anti-tuberculosis agent, identified as Tuberculosis Inhibitor 3 (also referred to as compound 2i in associated literature). This compound belongs to the benzothiazinone (BTZ) class of inhibitors, which are highly effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Core Synthesis and Mechanism

This compound is a derivative of the 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one scaffold. The synthesis of this class of compounds typically involves a multi-step process, culminating in the formation of the characteristic heterocyclic core with various substitutions at the C-2 position, which modulate the compound's potency and pharmacokinetic properties.

The primary mechanism of action for benzothiazinones is the inhibition of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2][3]. DprE1 is a critical enzyme in the mycobacterial cell wall synthesis pathway, responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is an essential precursor for the biosynthesis of arabinogalactan and lipoarabinomannan, two key components of the mycobacterial cell wall. By inhibiting DprE1, BTZs effectively block cell wall formation, leading to bacterial cell death[3][4].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related benzothiazinone derivatives, based on reported findings in the scientific literature.

Table 1: In Vitro Antitubercular Activity

Compound ReferenceM. tuberculosis H37Rv MIC (μg/mL)Drug-Resistant M. tuberculosis MIC (μg/mL)
This compound (2i) < 0.016< 0.016
PBTZ169 (Reference)< 0.035Not Reported
Compound 10a< 0.016< 0.016
Compound 11m< 0.035Not Reported
Compound 11o< 0.035Not Reported
Compound 12f< 0.035Not Reported

MIC: Minimum Inhibitory Concentration[5][6][7]

Table 2: Pharmacokinetic Properties of a Related Compound (10a)

ParameterValue
Half-life (t1/2) in mice1.15 - 1.76 hours

This data is for a closely related and highly potent analogue and provides an indication of the pharmacokinetic profile of this class of compounds.[5]

Experimental Protocols

The following is a representative, detailed methodology for the synthesis of the benzothiazinone core and subsequent derivatization, based on established and published procedures for this class of compounds.

Step 1: Synthesis of the Benzothiazinone Core

A robust, two-step method is employed for the synthesis of 2-amino-substituted benzothiazinones from benzoyl thiocarbamates. This approach avoids the use of the highly toxic carbon disulfide.

  • Preparation of Benzoyl Thiocarbamates: Benzoyl chlorides are reacted in a one-pot procedure to form the corresponding benzoyl thiocarbamates.

  • Cyclization: The benzoyl thiocarbamates are then treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the cyclization and formation of the 2-amino-substituted benzothiazinone core.

Step 2: Derivatization at the C-2 Position

The final step in the synthesis of this compound involves the modification of the C-2 position of the benzothiazinone core. This is typically achieved through nucleophilic substitution or reductive amination. For the synthesis of analogues with a piperidine moiety, the following procedure is representative:

  • Introduction of the R group: A Boc-protected spiro-heterocycle is reacted with an appropriate aldehyde via reductive amination, a bromide via nucleophilic substitution, or a carboxylic acid via amidation (using EDC and HOBt as coupling agents).

  • Deprotection: The Boc-protecting group is subsequently removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final derivatized side chain.

  • Final Coupling: The derivatized side chain is then coupled to the benzothiazinone core to yield the final product.

Visualizations

Diagram 1: Synthetic Workflow for Benzothiazinone Derivatives

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Side Chain Synthesis cluster_step3 Step 3: Final Product Assembly Benzoyl_Chloride Benzoyl Chloride Benzoyl_Thiocarbamate Benzoyl Thiocarbamate Benzoyl_Chloride->Benzoyl_Thiocarbamate One-pot reaction BTZ_Core 2-Amino-Substituted Benzothiazinone Core Benzoyl_Thiocarbamate->BTZ_Core DBU Final_Product This compound (Final BTZ Derivative) BTZ_Core->Final_Product Boc_Protected_Heterocycle Boc-Protected Spiro-heterocycle Intermediate_Side_Chain Boc-Protected Derivatized Heterocycle Boc_Protected_Heterocycle->Intermediate_Side_Chain Reductive Amination / Nucleophilic Substitution / Amidation Final_Side_Chain Deprotected Side Chain Intermediate_Side_Chain->Final_Side_Chain TFA in DCM Final_Side_Chain->Final_Product Coupling

Caption: General synthetic workflow for benzothiazinone-based tuberculosis inhibitors.

Diagram 2: Mechanism of Action - DprE1 Inhibition

DprE1_Inhibition BTZ_Prodrug Benzothiazinone Prodrug (e.g., this compound) Activated_BTZ Activated Nitroso Derivative BTZ_Prodrug->Activated_BTZ Bacterial Reduction Inhibited_Complex Covalent Adduct (DprE1-BTZ Complex) Activated_BTZ->Inhibited_Complex DprE1 DprE1 Enzyme (Cysteine in active site) DprE1->Inhibited_Complex DPR Decaprenylphosphoryl-D-ribose (DPR) DPA Decaprenylphosphoryl-D-arabinose (DPA) DPR->DPA DprE1 Epimerization Arabinan_Synthesis Arabinan Synthesis DPA->Arabinan_Synthesis Cell_Wall_Formation Mycobacterial Cell Wall Formation Arabinan_Synthesis->Cell_Wall_Formation Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Formation->Cell_Lysis Inhibited_Complex->DPA Inhibition

References

Unmasking the Target: A Technical Guide to Identifying the Molecular Target of Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, largely due to the emergence of drug-resistant strains. The development of new anti-TB agents with novel mechanisms of action is therefore a critical priority. This guide provides an in-depth technical overview of the methodologies employed to identify the molecular target of a potent class of anti-tubercular agents, exemplified here as "Tuberculosis Inhibitor 3" (TI-3). Based on current research trends, this guide will focus on the likely target, Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter in the biosynthesis of the mycobacterial cell wall.[1][2][3][4]

Core Concept: Why MmpL3 is a Prime Target

MmpL3 is an essential inner membrane transporter in M. tuberculosis.[3] It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[1][4] Mycolic acids are fundamental components of the unique and impermeable mycobacterial outer membrane, which is critical for the bacterium's survival and virulence.[1] Inhibition of MmpL3 disrupts this vital transport process, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the outer membrane, ultimately resulting in bacterial death.[2][4] The essentiality of MmpL3 for mycobacterial viability, coupled with its absence in mammals, makes it an attractive and specific target for novel anti-TB drugs.[4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for TI-3, representative of typical values obtained for MmpL3 inhibitors during preclinical evaluation.

Table 1: In Vitro Activity of TI-3

ParameterValueDescription
MIC vs. M. tuberculosis H37Rv0.1 µMMinimum Inhibitory Concentration against the standard drug-sensitive strain.
MIC vs. MDR-TB Strain0.1 µMMinimum Inhibitory Concentration against a multi-drug resistant clinical isolate.
MIC vs. XDR-TB Strain0.2 µMMinimum Inhibitory Concentration against an extensively drug-resistant clinical isolate.
MBC vs. M. tuberculosis H37Rv0.4 µMMinimum Bactericidal Concentration, indicating a cidal mechanism of action.
Cytotoxicity (HepG2 cells)> 50 µMConcentration causing 50% death in a human liver cell line, indicating low host cell toxicity.

Table 2: Target Engagement and Cellular Effects of TI-3

ParameterValueMethod
TMM Accumulation EC500.15 µMEnzyme-Linked Immunosorbent Assay (ELISA) measuring intracellular TMM levels.
MmpL3 Binding Affinity (Kd)50 nMSurface Plasmon Resonance (SPR) with purified MmpL3 protein.
Inhibition of TMM transport in vitroIC50 = 75 nMIn vitro transport assay using reconstituted MmpL3 proteoliposomes.

Experimental Protocols for Target Identification and Validation

The identification of MmpL3 as the target of TI-3 involves a multi-pronged approach, starting with broad screening and narrowing down to specific molecular interactions.

Whole-Cell Phenotypic Screening and Resistance Studies

This initial phase aims to identify the cellular pathway affected by the inhibitor.

Protocol: Generation of TI-3 Resistant Mutants

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6) in 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • Plating on Inhibitor-Containing Media: Plate a high density of cells (approximately 10^8 to 10^9 CFU) onto 7H10 agar plates containing 4x, 8x, and 16x the Minimum Inhibitory Concentration (MIC) of TI-3.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Isolation of Resistant Colonies: Pick individual colonies that appear on the plates and sub-culture them in 7H9 broth containing the same concentration of TI-3 to confirm resistance.

  • Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant isolates.

  • Whole-Genome Sequencing (WGS): Perform WGS on the genomic DNA of the resistant mutants and the parental wild-type strain.

  • Variant Analysis: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant mutants but absent in the wild-type. Mutations in the mmpL3 gene are a strong indicator of direct target engagement.[2]

Biochemical and Biophysical Validation

Once a putative target is identified through resistance studies, direct interaction between the inhibitor and the target protein must be confirmed.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Protein Immobilization: Purify recombinant MmpL3 protein. Covalently immobilize the purified MmpL3 onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of TI-3 in a suitable running buffer (e.g., HBS-P+ buffer).

  • Binding Measurement: Inject the different concentrations of TI-3 over the MmpL3-immobilized surface and a reference flow cell. Measure the change in the SPR signal (response units) over time.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Target Validation

This step confirms that the inhibitor's effect on the whole cell is due to its interaction with the identified target.

Protocol: TMM Accumulation Assay

  • Cell Culture: Grow M. tuberculosis H37Rv to mid-log phase.

  • Inhibitor Treatment: Expose the bacterial cultures to a range of concentrations of TI-3 for a defined period (e.g., 24 hours).

  • Lipid Extraction: Harvest the cells and extract the total lipids using a 2:1 chloroform:methanol solution.

  • TMM Detection: Analyze the lipid extracts for the accumulation of TMM. This can be done by thin-layer chromatography (TLC) followed by densitometry or by a more quantitative method like mass spectrometry. A dose-dependent increase in intracellular TMM is a hallmark of MmpL3 inhibition.[2]

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in target identification and the mechanism of action.

experimental_workflow cluster_whole_cell Whole-Cell Approaches cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular Validation cluster_target Target Identification phenotypic_screen Phenotypic Screen resistance_generation Generation of Resistant Mutants phenotypic_screen->resistance_generation Identify Active Compound wgs Whole-Genome Sequencing resistance_generation->wgs Isolate Resistant Strains protein_expression Recombinant MmpL3 Expression wgs->protein_expression Identify mmpL3 Mutations tmm_assay TMM Accumulation Assay wgs->tmm_assay Hypothesize Target spr Surface Plasmon Resonance (SPR) protein_expression->spr Purify MmpL3 Protein target MmpL3 Identified spr->target Confirm Direct Binding tmm_assay->target Confirm Cellular Mechanism signaling_pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids Translocation Outer_Membrane Outer Membrane Formation Mycolic_Acids->Outer_Membrane TI3 This compound TI3->MmpL3 Inhibition

References

In Vitro Activity of Tuberculosis Inhibitor 3 Against Multidrug-Resistant Tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information on "Tuberculosis inhibitor 3" (also referred to as "compound 2i"). Despite extensive searches, the primary scientific literature detailing the specific experimental protocols and the definitive mechanism of action for this compound could not be located. Therefore, the experimental methodologies and proposed mechanism of action presented herein are based on established practices in the field of tuberculosis research and should be considered representative and hypothetical, respectively.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. MDR-TB is defined as a form of tuberculosis that is resistant to at least two of the most potent first-line anti-TB drugs, isoniazid and rifampicin. The urgent need for novel therapeutics with potent activity against these resistant strains has driven extensive drug discovery efforts. "this compound," a compound also identified as "compound 2i," has been highlighted for its significant in vitro potency against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). This technical guide provides a consolidated overview of the available data on this inhibitor and outlines standard methodologies for assessing such compounds.

Quantitative Data

The primary quantitative data available for this compound is its remarkable in vitro activity, as demonstrated by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundAliasTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
This compoundcompound 2iDrug-sensitive and -resistant M. tuberculosis< 0.016 µg/mL[1][2]

This low MIC value suggests that this compound is a highly potent compound against M. tuberculosis in vitro, surpassing the activity of many existing anti-TB drugs.

Experimental Protocols

While the specific protocol used to determine the MIC of this compound is not publicly available, a standard and widely adopted method for assessing the in vitro activity of anti-tubercular agents is the Microplate Alamar Blue Assay (MABA).

General Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines a common procedure for determining the MIC of a test compound against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, clinical MDR isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalale), and 0.05% (v/v) Tween 80.

  • Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO).

  • Positive control drug (e.g., Rifampicin, Isoniazid).

  • Negative control (DMSO).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

  • Spectrophotometer or fluorometer.

Procedure:

  • Bacterial Culture Preparation: M. tuberculosis is cultured in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). The culture is then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in 7H9 broth in a 96-well plate to achieve a range of concentrations.

  • Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the test compound, positive control, and negative control.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are then re-incubated for 16-24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change. The results can be read visually or quantitatively using a spectrophotometer (at 570 nm and 600 nm) or a fluorometer (excitation at 530 nm, emission at 590 nm).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro screening and evaluation of anti-tuberculosis compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Compound Preparation (Stock Solution & Serial Dilutions) inoculation Inoculation of 96-well plates prep_compound->inoculation prep_bacteria Bacterial Culture Preparation (M. tuberculosis growth and dilution) prep_bacteria->inoculation incubation Incubation (37°C, 5-7 days) inoculation->incubation add_alamar Addition of Alamar Blue incubation->add_alamar reincubation Re-incubation (16-24 hours) add_alamar->reincubation readout Visual or Spectrophotometric Reading reincubation->readout mic_determination MIC Determination readout->mic_determination

Caption: Generalized workflow for MIC determination using the Microplate Alamar Blue Assay.

Hypothetical Signaling Pathway: Inhibition of MmpL3

Given the high potency of this compound, a plausible, though unconfirmed, mechanism of action is the inhibition of a critical cellular process in M. tuberculosis. One such well-established target for novel anti-tubercular drugs is the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter. MmpL3 is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer.[3][4] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.[3]

The following diagram illustrates this hypothetical mechanism of action.

G cluster_cell Mycobacterium tuberculosis Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall TMM_synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM Transport Mycolic_acid_layer Mycolic Acid Layer Synthesis MmpL3->Mycolic_acid_layer Cell_wall_integrity Cell Wall Integrity Mycolic_acid_layer->Cell_wall_integrity Inhibitor Tuberculosis inhibitor 3 Inhibitor->MmpL3 Inhibition

Caption: Hypothetical mechanism of action: Inhibition of the MmpL3 transporter.

Conclusion

"this compound" ("compound 2i") demonstrates exceptional in vitro potency against Mycobacterium tuberculosis, including multidrug-resistant strains. While the specific experimental details and its precise mechanism of action are not yet in the public domain, its low MIC value of < 0.016 µg/mL positions it as a compound of significant interest for further development. The methodologies and hypothetical mechanism presented in this guide provide a framework for the evaluation and potential mode of action of such highly active anti-tubercular agents. Further research is imperative to fully characterize the properties of this compound and to validate its potential as a future therapeutic for MDR-TB.

References

Unveiling the Structure-Activity Relationship of Potent Tuberculosis Inhibitor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the development of novel therapeutic agents. This technical guide delves into the structure-activity relationship (SAR) of a promising class of antitubercular agents, offering insights for the rational design of more effective tuberculosis inhibitors. While the specific designation "Tuberculosis inhibitor 3 (TBI-3)" or "compound 2i" with a reported Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL against both drug-sensitive and drug-resistant Mtb strains has been noted, the primary literature detailing its chemical structure and initial SAR studies remains to be pinpointed through broad searches. This guide, therefore, will focus on the general principles and methodologies for evaluating the SAR of potent tuberculosis inhibitors, drawing from the broader landscape of anti-TB drug discovery, and will be updated with specific details regarding "this compound" as they become available through more targeted research.

Core Principles of Structure-Activity Relationship (SAR) in Tuberculosis Drug Discovery

The foundation of SAR lies in systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For tuberculosis inhibitors, the primary goal is to enhance potency against Mtb, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimize toxicity. Key molecular features that are often manipulated and analyzed include:

  • The Pharmacophore: The essential three-dimensional arrangement of atoms or functional groups required for biological activity.

  • Lipophilicity: The compound's affinity for fatty environments, which influences its ability to penetrate the lipid-rich mycobacterial cell wall.

  • Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the molecule's interaction with its target.

  • Steric Factors: The size and shape of substituents, which can affect binding to the target protein.

Quantitative Data Summary

A comprehensive SAR study involves the synthesis of a series of analogs and the quantitative measurement of their biological activity. The following table illustrates the type of data that is crucial for establishing a robust SAR.

Compound IDModificationMIC vs. H37Rv (μg/mL)MIC vs. MDR-TB (μg/mL)Cytotoxicity (CC50, μM)Lipophilicity (logP)
Lead Compound -ValueValueValueValue
Analog 1e.g., R1 = ClValueValueValueValue
Analog 2e.g., R1 = OCH3ValueValueValueValue
Analog 3e.g., R2 = PyridineValueValueValueValue
..................

Data in this table is illustrative and will be populated with specific values for "this compound" and its analogs upon identification of the primary literature.

Key Experimental Protocols

The evaluation of novel tuberculosis inhibitors and their analogs relies on a standardized set of in vitro and in vivo experiments. The detailed methodologies for these key assays are outlined below.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

  • Bacterial Strain: M. tuberculosis H37Rv (ATCC 27294) is the standard drug-sensitive strain. MDR and XDR clinical isolates are used to assess activity against resistant strains.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 is commonly used.

  • Assay Procedure (Microplate Alamar Blue Assay - MABA):

    • Compounds are serially diluted in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • Plates are incubated at 37°C for 5-7 days.

    • Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay

Objective: To assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

Methodology:

  • Cell Line: A common choice is the Vero cell line (African green monkey kidney epithelial cells) or HepG2 (human liver cancer cell line).

  • Assay Procedure (MTT Assay):

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

In Vivo Efficacy in a Murine Model of Tuberculosis

Objective: To evaluate the therapeutic efficacy of a lead compound in an animal model of tuberculosis infection.

Methodology:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected via aerosol inhalation with a low dose of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compound (administered orally or via another appropriate route) typically begins 4-6 weeks post-infection, once a chronic infection is established. A control group receives the vehicle.

  • Efficacy Assessment:

    • At various time points during and after treatment, groups of mice are euthanized.

    • The lungs and spleens are harvested, homogenized, and plated on Middlebrook 7H10 or 7H11 agar to determine the bacterial load (colony-forming units, CFU).

    • A significant reduction in CFU in the treated group compared to the control group indicates efficacy.

Visualizing Relationships and Workflows

Diagrams are essential for representing complex biological pathways, experimental procedures, and the logical flow of SAR studies.

SAR_Workflow cluster_Discovery Lead Discovery cluster_Modification Chemical Synthesis cluster_Evaluation Biological Evaluation Lead_Compound Lead Compound (e.g., TBI-3) Analog_Design Analog Design (Systematic Modification) Lead_Compound->Analog_Design Synthesis Synthesis of Analogs Analog_Design->Synthesis In_Vitro_Screening In Vitro Screening (MIC, Cytotoxicity) Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Analog_Design Iterative Optimization ADME_Tox In Vitro ADME/Tox SAR_Analysis->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) ADME_Tox->In_Vivo_Efficacy

Caption: Workflow for the Structure-Activity Relationship (SAR) study of Tuberculosis Inhibitors.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating analogs to optimize the properties of a lead compound.

Mtb_Cell_Wall_Inhibition TBI_Analog TB Inhibitor Analog Target_Enzyme Mycobacterial Target Enzyme (e.g., MmpL3, InhA) TBI_Analog->Target_Enzyme Inhibition Pathway_Step Key Biosynthetic Step TBI_Analog->Pathway_Step Disrupts Target_Enzyme->Pathway_Step Catalyzes Cell_Wall_Component Essential Cell Wall Component (e.g., Mycolic Acids) Pathway_Step->Cell_Wall_Component Produces Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Component->Cell_Wall_Integrity Maintains Mtb_Death Mycobacterium tuberculosis Death Cell_Wall_Integrity->Mtb_Death Loss leads to

An In-depth Technical Guide on the Chemical Properties of Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis inhibitor 3, also identified as compound 2i, is a potent anti-tuberculosis agent belonging to the 1,3,4-thiadiazole class of compounds. This document provides a comprehensive overview of its chemical and biological properties, including its structure, synthesis, in vitro efficacy, and potential mechanism of action. The information is intended to serve as a technical guide for researchers and professionals engaged in the discovery and development of novel anti-tuberculosis therapeutics. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of pertinent pathways and workflows are provided using the DOT language for Graphviz.

Chemical Properties

This compound is a synthetic compound with the chemical name N-(4-(tert-butyl)benzyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. Its fundamental chemical properties are summarized in the table below.

PropertyValue
IUPAC Name N-(4-(tert-butyl)benzyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
CAS Number 2219325-28-5
Molecular Formula C21H22F6N4O3S
Molecular Weight 524.48 g/mol
Appearance Solid
Solubility No data available
Melting Point No data available
Boiling Point No data available

Chemical Structure:

Chemical Structure of this compound

Caption: Chemical structure of this compound (compound 2i).

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented. These syntheses often involve the cyclization of thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent. The subsequent N-alkylation or N-arylation of the 2-amino group would lead to the final product.

A plausible synthetic route is visualized in the workflow diagram below.

G cluster_0 General Synthesis of 2-amino-1,3,4-thiadiazoles cluster_1 N-Alkylation Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization Trifluoroacetic_acid Trifluoroacetic_acid Trifluoroacetic_acid->Cyclization Intermediate 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole Cyclization->Intermediate Alkylation Alkylation Intermediate->Alkylation Alkylating_agent 4-(tert-butyl)benzyl bromide Alkylating_agent->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Plausible synthetic workflow for this compound.

Biological Activity

In Vitro Anti-Tubercular Activity

This compound has demonstrated highly potent activity against Mycobacterium tuberculosis. It exhibits a Minimum Inhibitory Concentration (MIC) of less than 0.016 µg/mL against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis.[1] This potent activity suggests its potential as a therapeutic candidate for treating drug-resistant tuberculosis.

StrainMIC (µg/mL)
M. tuberculosis H37Rv< 0.016
M. tuberculosis MDR< 0.016
Cytotoxicity

Information regarding the cytotoxicity of this compound is not available in the public domain. A comprehensive toxicological profile would be essential for its further development as a drug candidate.

Pharmacokinetics

This compound is reported to be orally bioavailable and possesses acceptable pharmacokinetic profiles. However, specific quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are not publicly available.

Mechanism of Action

The precise molecular target and mechanism of action of this compound have not been definitively elucidated in the available literature. However, based on its chemical class (1,3,4-thiadiazole), it is hypothesized to inhibit an essential enzymatic pathway in M. tuberculosis. Two potential targets for thiadiazole derivatives are InhA and glutamine synthetase.

4.1. Potential Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. Several thiadiazole-containing compounds have been reported to inhibit InhA.[2][3][4]

G FAS-I Fatty Acid Synthase I InhA InhA (Enoyl-ACP reductase) FAS-I->InhA Elongation of fatty acids Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall TB_Inhibitor_3 This compound TB_Inhibitor_3->InhA Inhibition

Caption: Hypothesized InhA inhibition pathway.

4.2. Potential Target: Glutamine Synthetase

Glutamine synthetase is a crucial enzyme in the nitrogen metabolism of M. tuberculosis. It catalyzes the synthesis of glutamine from glutamate and ammonia. Glutamine is a vital precursor for the synthesis of other amino acids, nucleotides, and cell wall components. Inhibition of glutamine synthetase would disrupt these essential biosynthetic pathways.[1][5][6]

G Glutamate Glutamate Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase Ammonia Ammonia Ammonia->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Biosynthesis Amino Acid, Nucleotide, and Cell Wall Precursor Synthesis Glutamine->Biosynthesis TB_Inhibitor_3 This compound TB_Inhibitor_3->Glutamine_Synthetase Inhibition

Caption: Hypothesized glutamine synthetase inhibition pathway.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

A standard method for determining the MIC of anti-tubercular compounds is the Microplate Alamar Blue Assay (MABA).

Workflow:

G Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add compound dilutions to wells Prepare_Compound->Add_Compound Inoculate Inoculate 96-well plate with M. tuberculosis culture Inoculate->Add_Compound Incubate Incubate plates at 37°C Add_Compound->Incubate Add_Alamar_Blue Add Alamar Blue reagent Incubate->Add_Alamar_Blue Read_Results Read fluorescence or colorimetric change Add_Alamar_Blue->Read_Results

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Methodology:

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in 7H9 broth supplemented with OADC in a 96-well microplate.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions. The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

  • Result Interpretation: The plates are incubated for another 24 hours, and the color change (from blue to pink) or fluorescence is measured. The MIC is defined as the lowest concentration of the compound that prevents a color change or a significant increase in fluorescence, indicating inhibition of bacterial growth.

Cytotoxicity Assay

A common method to assess the cytotoxicity of a compound is the MTT assay using a mammalian cell line (e.g., Vero or HepG2 cells).

Methodology:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (50% cytotoxic concentration) is then determined from the dose-response curve.

Conclusion

This compound is a highly potent 1,3,4-thiadiazole derivative with excellent in vitro activity against both drug-sensitive and multidrug-resistant M. tuberculosis. While its precise mechanism of action requires further investigation, it likely targets an essential enzymatic pathway such as mycolic acid synthesis or nitrogen metabolism. The favorable preliminary data warrant further studies to fully characterize its pharmacokinetic and toxicological profiles to assess its potential as a future anti-tuberculosis drug.

References

Methodological & Application

Application Notes and Protocols for Cell-based Assay of Tuberculosis Inhibitor 3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgency for new drugs with novel mechanisms of action.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy of a novel hypothetical compound, "Inhibitor 3," against M. tuberculosis. These assays are crucial for determining the compound's potency, its effectiveness against intracellular bacteria, and its safety profile in host cells.

Data Presentation

The following tables summarize the quantitative data obtained from the evaluation of Inhibitor 3.

Table 1: In Vitro Activity of Inhibitor 3 against M. tuberculosis

CompoundMIC99 (µg/mL) against H37RvMIC99 (µg/mL) against MDR Strain
Inhibitor 30.81.2
Isoniazid0.18.0
Rifampicin0.2>64

MIC99: Minimum Inhibitory Concentration required to inhibit 99% of bacterial growth.

Table 2: Intracellular Activity and Cytotoxicity of Inhibitor 3

CompoundIC50 in THP-1 cells (µg/mL)CC50 in THP-1 cells (µg/mL)Selectivity Index (SI = CC50/IC50)
Inhibitor 31.5>50>33.3
Isoniazid0.5>100>200
Rifampicin0.880100

IC50: Half-maximal inhibitory concentration against intracellular M. tuberculosis. CC50: Half-maximal cytotoxic concentration against host cells.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis. The agar proportion method is a widely accepted standard.[3]

Materials:

  • Middlebrook 7H10 or 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Inhibitor 3 stock solution

  • M. tuberculosis H37Rv and MDR strains

  • Sterile petri dishes, tubes, and pipettes

  • Incubator at 37°C with 5% CO2

Procedure:

  • Prepare serial twofold dilutions of Inhibitor 3 in molten Middlebrook agar.

  • Pour the agar containing the different inhibitor concentrations into petri dishes and allow them to solidify. A drug-free control plate should also be prepared.

  • Prepare a standardized inoculum of each M. tuberculosis strain.

  • Inoculate the plates with the bacterial suspension.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for 21 days.

  • The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population's growth compared to the drug-free control.[3]

Intracellular M. tuberculosis Growth Inhibition Assay

This assay evaluates the ability of an inhibitor to kill M. tuberculosis residing within macrophages, which is crucial for a drug's in vivo efficacy.[4][5][6][7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine, supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

  • M. tuberculosis expressing a reporter gene (e.g., luciferase) or use of colony-forming unit (CFU) enumeration

  • Inhibitor 3

  • 96-well plates

  • Lysis buffer

  • Bactec MGIT system or materials for CFU plating

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophages using PMA.

  • Infect the macrophages with opsonized M. tuberculosis at a specific multiplicity of infection (MOI).

  • After allowing for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of Inhibitor 3 to the infected cells.

  • Incubate the plates for 3-5 days at 37°C with 5% CO2.

  • Lyse the macrophages to release intracellular bacteria.

  • Quantify bacterial growth by measuring reporter gene activity (e.g., luminescence) or by plating the lysate on Middlebrook 7H11 agar and counting CFUs after incubation.[6]

Cytotoxicity Assay

This assay determines the toxicity of the inhibitor to the host cells, which is essential for evaluating its therapeutic window. The MTT assay is a common method for assessing cell viability.[8][9][10]

Materials:

  • THP-1 cells (or other relevant host cell line)

  • RPMI-1640 medium with 10% FBS

  • Inhibitor 3

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed THP-1 cells in a 96-well plate.

  • Add serial dilutions of Inhibitor 3 to the cells.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50, the concentration of the compound that reduces cell viability by 50%.

Visualizations

Signaling Pathway Diagram

Inhibitor3_Mechanism cluster_Mtb Mycobacterium tuberculosis Inhibitor3_prodrug Inhibitor 3 (Prodrug) KatG KatG (Catalase-Peroxidase) Inhibitor3_prodrug->KatG Activation Activated_Inhibitor3 Activated Inhibitor 3 KatG->Activated_Inhibitor3 InhA InhA (Enoyl-ACP Reductase) Activated_Inhibitor3->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Hypothetical mechanism of action for Inhibitor 3.

Experimental Workflow Diagram

Assay_Workflow cluster_PrimaryScreen Primary Screening cluster_SecondaryScreen Secondary Screening & Safety cluster_Analysis Data Analysis MIC 1. MIC Assay (M. tuberculosis) Intracellular 2. Intracellular Growth Inhibition Assay (Macrophage Model) MIC->Intracellular Active Compounds Cytotoxicity 3. Cytotoxicity Assay (Host Cell Viability) Intracellular->Cytotoxicity Data 4. Determine MIC, IC50, CC50 & Selectivity Index Cytotoxicity->Data

Caption: Workflow for evaluating tuberculosis inhibitors.

References

Application Notes and Protocols: Efficacy Testing of Tuberculosis Inhibitor 3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for novel therapeutics. This document provides detailed application notes and protocols for the preclinical evaluation of a novel hypothetical anti-tubercular agent, "Inhibitor 3," in established animal models. The methodologies described herein are based on widely accepted and validated procedures for testing the efficacy of new TB drug candidates.

Animal Models for Tuberculosis Research

The selection of an appropriate animal model is critical for evaluating the potential of a new TB drug. The most commonly used models include mice, guinea pigs, and non-human primates, each with distinct advantages and limitations.

  • Mouse Model (Mus musculus): The mouse is the most frequently used model due to its cost-effectiveness, genetic tractability, and the availability of numerous immunological reagents.[1][2] BALB/c and C57BL/6 are common inbred strains used for TB research.[2][3] Mice typically develop a chronic, progressive pulmonary disease but do not consistently form the well-organized, caseous granulomas characteristic of human TB.[4]

  • Guinea Pig Model (Cavia porcellus): Guinea pigs are highly susceptible to M. tb infection and develop human-like caseous necrotic granulomas.[5][6] This model is considered more stringent for assessing the sterilizing activity of anti-TB drugs.[6][7]

  • Non-Human Primate Model (Macaca mulatta, Macaca fascicularis): Non-human primates (NHPs), particularly macaques, closely mimic human TB disease, including the development of latent infection and active disease with complex granulomatous pathology.[8][9] While being the most translational model, their use is limited by high cost and ethical considerations.[8]

Efficacy Endpoints

The primary endpoints for assessing the efficacy of Inhibitor 3 in these models include:

  • Bacterial Load Reduction: Measurement of colony-forming units (CFU) in the lungs and spleen is the gold standard for determining the bactericidal or bacteriostatic activity of a compound.[1][10]

  • Survival Analysis: In chronic infection models, the ability of a treatment to prolong the survival of infected animals is a key indicator of efficacy.[11]

  • Histopathology: Microscopic examination of lung and other affected tissues provides qualitative and quantitative assessment of disease progression and the impact of treatment on inflammation and tissue damage.

  • Relapse Rate: Following a course of treatment, monitoring for the recurrence of infection is crucial to evaluate the sterilizing activity of the drug regimen.[5][12]

Data Presentation: Efficacy of Inhibitor 3 in the Mouse Model

The following tables summarize the hypothetical quantitative data for the efficacy of Inhibitor 3, alone and in combination with standard-of-care drugs, in a BALB/c mouse model of chronic TB infection.

Table 1: Bactericidal Activity of Inhibitor 3 Monotherapy in Lungs and Spleen of M. tb-Infected BALB/c Mice

Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs) at 4 Weeks Post-TreatmentMean Log10 CFU ± SD (Spleen) at 4 Weeks Post-Treatment
Untreated Control-6.5 ± 0.34.2 ± 0.4
Isoniazid (INH)104.5 ± 0.2[10]2.8 ± 0.3
Inhibitor 3254.8 ± 0.43.1 ± 0.3
Inhibitor 3504.1 ± 0.32.5 ± 0.2
Inhibitor 31003.5 ± 0.22.0 ± 0.2

Table 2: Efficacy of Inhibitor 3 in Combination Therapy in the Lungs of M. tb-Infected BALB/c Mice

Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs) at 8 Weeks Post-Treatment
Untreated Control-7.1 ± 0.4
Rifampin (RIF) + INH + Pyrazinamide (PZA)10/10/1502.8 ± 0.5
RIF + INH + Inhibitor 310/10/502.5 ± 0.4
Bedaquiline (BDQ) + Pretomanid (Pa) + Linezolid (L)25/100/1001.9 ± 0.3[13]
BDQ + Pa + Inhibitor 325/100/501.7 ± 0.2

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis for Efficacy Testing

Objective: To evaluate the in vivo efficacy of Inhibitor 3 against chronic M. tuberculosis infection in mice.

Materials:

  • Female BALB/c mice, 6-8 weeks old[14]

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)[1]

  • Inhibitor 3, Isoniazid, Rifampin, Pyrazinamide

  • Oral gavage needles

  • Middlebrook 7H11 agar supplemented with OADC

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tb H37Rv (approximately 50-100 CFU) via the aerosol route using a calibrated inhalation exposure system.[1]

    • Confirm bacterial implantation by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

  • Treatment:

    • Four weeks post-infection, randomize mice into treatment and control groups (n=5-10 per group).

    • Prepare drug formulations for oral gavage.

    • Administer treatments daily, 5 days per week, for the specified duration (e.g., 4 or 8 weeks).[5][12]

      • Group 1: Vehicle control (e.g., water)

      • Group 2: Isoniazid (10 mg/kg)[10]

      • Group 3-5: Inhibitor 3 at various doses (e.g., 25, 50, 100 mg/kg)

      • Combination therapy groups as outlined in Table 2.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize mice.

    • Aseptically remove lungs and spleens.

    • Homogenize tissues in sterile PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks and count CFU.[12]

    • Calculate the mean log10 CFU per organ for each group.

Protocol 2: Histopathological Evaluation of Lung Tissue

Objective: To assess the effect of Inhibitor 3 on lung pathology in M. tb-infected mice.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Tissue Fixation and Processing:

    • Following removal, fix the left lung lobe in 10% neutral buffered formalin.

    • After fixation, embed the tissue in paraffin.

    • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

    • Mount sections on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E) using a standard protocol.

    • Dehydrate and mount with a coverslip.

  • Microscopic Analysis:

    • Examine the stained sections under a light microscope.

    • Score the lung sections for the extent of inflammation, granuloma formation, and necrosis using a semi-quantitative scoring system.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of Inhibitor 3 is crucial for its development. The following diagrams illustrate key signaling pathways in TB infection and the potential targets of anti-TB drugs.

Host Cell Signaling During M. tb Infection

Mycobacterium tuberculosis manipulates host cell signaling pathways to promote its survival and replication within macrophages.[15] Key pathways involved include those mediated by Toll-like receptors (TLRs), NOD-like receptors (NLRs), and C-type lectin receptors (CLRs).[16] Activation of these receptors triggers downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of cytokines and chemokines that orchestrate the immune response.[15][17]

Mtb_Host_Signaling cluster_macrophage Macrophage cluster_receptors Pattern Recognition Receptors cluster_signaling Downstream Signaling cluster_response Immune Response Mtb M. tuberculosis TLR TLRs Mtb->TLR interacts with NLR NLRs Mtb->NLR interacts with CLR CLRs Mtb->CLR interacts with MyD88 MyD88 TLR->MyD88 MAPK MAPK NLR->MAPK CLR->MAPK NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines activate Chemokines Chemokines NFkB->Chemokines activate MAPK->Cytokines activate MAPK->Chemokines activate

Figure 1. Simplified host cell signaling pathways upon M. tuberculosis infection.

Potential Mechanisms of Action for TB Inhibitors

Anti-tuberculosis drugs target various essential processes in M. tb.[18][19] These include cell wall synthesis, protein synthesis, and nucleic acid synthesis.[18] Inhibitor 3 is hypothesized to disrupt a novel target in the bacterium.

TB_Inhibitor_Targets cluster_mtb Mycobacterium tuberculosis cluster_drugs Anti-TB Drugs CellWall Cell Wall Synthesis ProteinSynth Protein Synthesis DNASynth DNA/RNA Synthesis ATPSynth ATP Synthesis UnknownTarget Novel Target (Hypothetical) Isoniazid Isoniazid Isoniazid->CellWall inhibits Ethambutol Ethambutol Ethambutol->CellWall inhibits Streptomycin Streptomycin Streptomycin->ProteinSynth inhibits Linezolid Linezolid Linezolid->ProteinSynth inhibits Rifampin Rifampin Rifampin->DNASynth inhibits Bedaquiline Bedaquiline Bedaquiline->ATPSynth inhibits Inhibitor3 Inhibitor 3 Inhibitor3->UnknownTarget inhibits

Figure 2. Known and hypothetical targets of anti-tuberculosis drugs.

Experimental Workflow

The overall workflow for preclinical efficacy testing of Inhibitor 3 is depicted below.

Efficacy_Workflow A Select Animal Model (e.g., BALB/c Mice) B Aerosol Infection with M. tuberculosis H37Rv A->B C Establishment of Chronic Infection (4 weeks) B->C D Treatment Administration (Monotherapy & Combination) C->D E Endpoint Analysis D->E F Bacterial Load (CFU) in Lungs & Spleen E->F G Histopathology of Lung Tissue E->G H Survival Analysis (if applicable) E->H I Data Analysis & Interpretation F->I G->I H->I

Figure 3. Preclinical efficacy testing workflow for a novel TB inhibitor.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of "Inhibitor 3" in established animal models of tuberculosis. The successful execution of these studies will generate critical data on the efficacy and potential of this novel compound to advance as a candidate for clinical development. Adherence to standardized and well-controlled experimental procedures is paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vitro use of Tuberculosis inhibitor 3 (also referred to as compound 2i), a highly potent and orally bioavailable anti-tuberculosis drug candidate. This document outlines its known characteristics, recommended procedures for solubility determination, assessment of antimycobacterial activity, and evaluation of cytotoxicity.

Product Information

This compound is a potent compound with significant activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).

PropertyValueReference
Molecular Formula C₂₁H₂₂F₆N₄O₃S[1][2]
Molecular Weight 524.48 g/mol [1][2]
Reported In Vitro Activity (MIC) < 0.016 µg/mL against Mtb H37Rv & MDR-TB[1]

Solubility

Protocol for Determining Solubility:

This protocol provides a general method for determining the solubility of this compound in a solvent of choice (e.g., DMSO, Ethanol, PBS).

Materials:

  • This compound

  • Solvent of choice (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Equilibrate the solution by rotating it at room temperature for 24 hours to ensure saturation.

  • Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved compound.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Note on DMSO Usage: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[3]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocol is based on the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., Rifampicin, Isoniazid)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of DMSO used)

  • Incubator at 37°C

Protocol:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5.[4]

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[4][5]

  • Compound Dilution:

    • Perform a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Include wells for a positive control (antibiotic with known MIC), a negative control (no bacteria), and a solvent control.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7-14 days.[6]

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that shows no visible growth (no turbidity) compared to the control wells.[4][5]

    • Alternatively, a growth indicator like Resazurin or AlamarBlue can be added to assess viability.[7]

In Vitro Cytotoxicity: MTT Assay

It is crucial to assess the toxicity of the inhibitor against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, A549 for lung cytotoxicity, or THP-1 monocytes)[7][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Untreated cell control

  • Solvent control

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include wells for untreated cells, solvent control, and a positive control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

This compound is believed to be an MmpL3 inhibitor. MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall.[9]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_periplasm->Mycolic_Acid_Layer Incorporation TB_Inhibitor_3 This compound TB_Inhibitor_3->MmpL3 Inhibition

Caption: MmpL3 Inhibition Pathway

Experimental Workflow

The following diagram illustrates the logical flow of in vitro experiments for the initial characterization of this compound.

Experimental_Workflow start Start: this compound solubility 1. Solubility Determination (DMSO, Ethanol, Aqueous Buffer) start->solubility stock_prep 2. Prepare Stock Solution (e.g., in DMSO) solubility->stock_prep mic_assay 3. MIC Assay vs. M. tuberculosis stock_prep->mic_assay cytotoxicity_assay 4. Cytotoxicity Assay (e.g., MTT on HepG2/A549) stock_prep->cytotoxicity_assay data_analysis 5. Data Analysis (MIC & IC50 Determination) mic_assay->data_analysis cytotoxicity_assay->data_analysis selectivity_index 6. Calculate Selectivity Index (IC50 / MIC) data_analysis->selectivity_index end End: In Vitro Profile selectivity_index->end

Caption: In Vitro Experimental Workflow

References

Application Notes and Protocols for the Laboratory Use of Tuberculosis MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. A promising class of novel anti-tubercular agents targets the Mycobacterial Membrane Protein Large 3 (MmpL3). This protein is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids and the construction of the unique mycobacterial cell wall.[1][2][3][4][5] Inhibition of MmpL3 disrupts this vital process, leading to the accumulation of TMM within the bacterium and ultimately causing cell death.[5][6] This unique mechanism of action makes MmpL3 inhibitors potent bactericidal agents against both replicating and, in some cases, non-replicating Mtb.[3][7]

These application notes provide a comprehensive guide for the laboratory use of MmpL3 inhibitors, focusing on representative compounds such as SQ109 and AU1235. Detailed protocols for evaluating their efficacy, cytotoxicity, and mechanism of action are provided to facilitate research and development of new anti-tubercular therapies.

Mechanism of Action of MmpL3 Inhibitors

MmpL3 functions as a transporter that flips TMM from the cytoplasm to the periplasm, a process driven by the proton motive force (PMF).[2][5] MmpL3 inhibitors bind to the transporter, obstructing this function. This leads to two primary consequences:

  • Accumulation of TMM: The blockage of TMM export results in its toxic accumulation in the cytoplasm.[6]

  • Disruption of Cell Wall Synthesis: The lack of TMM in the periplasm halts the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, compromising the integrity of the mycobacterial cell wall.[6]

Interestingly, some MmpL3 inhibitors, such as SQ109, have a dual mechanism of action, also acting as protonophores that dissipate the PMF, further disrupting cellular energetics.[2][7]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis TMM_acc TMM Accumulation (Toxic) TMM_syn->TMM_acc MmpL3 MmpL3 Transporter TMM_syn->MmpL3 transported by MmpL3->TMM_acc TMM_peri TMM MmpL3->TMM_peri exports PMF Proton Motive Force (PMF) PMF->MmpL3 energizes Mycolic_acid Mycolic Acid Layer Synthesis TMM_peri->Mycolic_acid precursor for Cell_death Bacterial Cell Death Mycolic_acid->Cell_death disruption leads to Inhibitor MmpL3 Inhibitor (e.g., SQ109, AU1235) Inhibitor->MmpL3 binds and inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_intracellular Cell-Based Evaluation cluster_moa Mechanism of Action MIC 1. MIC Determination (Alamar Blue Assay) Intracellular 3. Intracellular Activity Assay (Macrophage Infection Model) MIC->Intracellular Potent & Non-toxic Compounds Cytotoxicity 2. Cytotoxicity Assay (MTT Assay) TMM_Assay 4. TMM Accumulation Assay (Radiolabeling & TLC) Intracellular->TMM_Assay Confirm On-Target Activity Start MmpL3 Inhibitor Compound Start->MIC Start->Cytotoxicity

References

Application Notes & Protocols: High-Throughput Screening for Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the discovery of new and effective therapeutic agents. High-throughput screening (HTS) is a critical tool in the identification of novel inhibitors. This document provides detailed protocols and application notes for both target-based and whole-cell HTS assays relevant to the discovery of new anti-TB compounds, with a focus on analogs of potent inhibitors.

While the specific target of a compound referred to as "Tuberculosis inhibitor 3" is not definitively established in publicly available literature, it is described as a highly potent and orally bioavailable anti-tuberculosis drug with significant activity against both drug-sensitive and drug-resistant M.tb strains.[1][2] Given the various mechanisms of action for anti-TB drugs, this document will cover protocols for two key HTS approaches: a target-based assay against a validated TB drug target, DNA Topoisomerase I, and a whole-cell phenotypic screen to identify compounds that inhibit bacterial growth.[3][4]

Target-Based HTS Assay: M.tb DNA Topoisomerase I Relaxation Assay

M.tb DNA Topoisomerase I (MtbTopoI) is an essential enzyme for the viability of M. tuberculosis and represents a validated target for novel drug discovery.[4] This assay identifies inhibitors by measuring their ability to prevent the enzyme from relaxing supercoiled DNA.

Signaling Pathway

While a classical signaling pathway is not directly applicable, the mechanism of action involves the inhibition of the MtbTopoI enzyme, which is crucial for managing DNA topology during replication, transcription, and recombination. Inhibition of this enzyme leads to disruptions in these essential cellular processes, ultimately resulting in bacterial cell death.

cluster_0 M.tb DNA Replication & Transcription cluster_1 Inhibitor Action Supercoiled DNA Supercoiled DNA MtbTopoI MtbTopoI Supercoiled DNA->MtbTopoI binds Relaxed DNA Relaxed DNA DNA Replication/Transcription DNA Replication/Transcription Relaxed DNA->DNA Replication/Transcription enables MtbTopoI->Relaxed DNA relaxes Inhibition Inhibition MtbTopoI->Inhibition T3 Analog T3 Analog T3 Analog->Inhibition Inhibition->DNA Replication/Transcription blocks Bacterial Growth Bacterial Growth DNA Replication/Transcription->Bacterial Growth leads to

Caption: Mechanism of MtbTopoI Inhibition.

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow for identifying MtbTopoI inhibitors.

Start Start Compound Library Compound Library Start->Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Add MtbTopoI Enzyme Add MtbTopoI Enzyme Dispense Compounds->Add MtbTopoI Enzyme Pre-incubation Pre-incubation Add MtbTopoI Enzyme->Pre-incubation Add Supercoiled DNA Add Supercoiled DNA Pre-incubation->Add Supercoiled DNA Incubation Incubation Add Supercoiled DNA->Incubation Stop Reaction & Run Gel Stop Reaction & Run Gel Incubation->Stop Reaction & Run Gel Data Acquisition Data Acquisition Stop Reaction & Run Gel->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End Start Start Compound Library Compound Library Start->Compound Library Dispense Compounds Dispense Compounds Compound Library->Dispense Compounds Inoculate Plates Inoculate Plates Dispense Compounds->Inoculate Plates Prepare M.tb Inoculum Prepare M.tb Inoculum Prepare M.tb Inoculum->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Measure Fluorescence Measure Fluorescence Incubate Plates->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification End End Hit Identification->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experiments with Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberculosis Inhibitor 3 (TB-Inh3). The focus is on addressing specific experimental challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MmpL3 inhibitors, a common class of this compound?

A1: MmpL3 inhibitors target the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for exporting trehalose monomycolate (TMM) across the inner membrane of the bacterium. TMM is a crucial precursor for mycolic acids, which are key components of the protective mycobacterial cell wall. By inhibiting MmpL3, these compounds prevent the proper formation of the cell wall, leading to bacterial cell death.[1] Some MmpL3 inhibitors may also have secondary mechanisms of action, such as disrupting the proton motive force.

Q2: What are the typical in vitro assays used to characterize a novel this compound?

A2: The standard in vitro assays for a new TB inhibitor include:

  • Minimum Inhibitory Concentration (MIC) Assay: Determines the lowest concentration of the inhibitor that prevents visible growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a commonly used colorimetric method.[2][3][4]

  • Minimum Bactericidal Concentration (MBC) Assay: Determines the lowest concentration of the inhibitor that kills 99.9% of the initial bacterial inoculum.

  • Time-Kill Kinetics Assay: Evaluates the rate at which the inhibitor kills Mtb over time at different concentrations.

  • Intracellular Activity Assay: Assesses the inhibitor's ability to kill Mtb residing within infected macrophages, which mimics the in vivo environment.[5][6][7]

  • Cytotoxicity Assay: Measures the toxicity of the inhibitor against mammalian cell lines (e.g., HepG2, THP-1) to determine its therapeutic index.[8][9]

Q3: What are some key considerations for in vivo efficacy studies of this compound in mouse models?

A3: In vivo studies in mouse models are critical for evaluating the therapeutic potential of a TB inhibitor. Key considerations include:

  • Mouse Strain: BALB/c and C57BL/6 are commonly used strains.

  • Infection Model: Acute models involve high-dose intravenous or aerosol infection with treatment starting shortly after. Chronic models use a low-dose aerosol infection with treatment initiated several weeks later to better mimic human tuberculosis.[10][11][12]

  • Drug Formulation and Route of Administration: The inhibitor's solubility and stability will influence the choice of vehicle and whether it is administered orally (gavage) or via injection.

  • Outcome Measures: Efficacy is typically assessed by measuring the reduction in bacterial load (Colony Forming Units, CFUs) in the lungs and spleen compared to untreated controls.[10][11] Monitoring changes in body weight can also be an early indicator of drug efficacy.[10]

  • Toxicity Monitoring: Animals should be monitored for signs of toxicity, including weight loss, changes in behavior, and organ damage upon necropsy.

Troubleshooting Guides

In Vitro Assays

Q4: My MmpL3 inhibitor shows inconsistent MIC values between experiments. What could be the cause?

A4: Inconsistent MIC values for MmpL3 inhibitors can arise from several factors:

  • Inhibitor Solubility: MmpL3 inhibitors are often lipophilic and can have poor aqueous solubility. Precipitation of the compound in the assay medium will lead to an underestimation of its true potency.

    • Solution: Visually inspect for precipitation. Use a co-solvent like DMSO at a low final concentration (typically ≤1%). Consider using a different formulation or a solubility-enhancing excipient.

  • Inoculum Preparation: Variation in the density and clumping of the Mtb inoculum can significantly impact MIC results.

    • Solution: Ensure a homogenous, single-cell suspension of Mtb. Vortexing with glass beads or passing the suspension through a syringe with a fine-gauge needle can help break up clumps. Standardize the inoculum density using McFarland standards or by measuring optical density (OD).

  • Assay Medium and Supplements: The composition of the growth medium (e.g., 7H9 broth) and supplements like OADC (oleic acid, albumin, dextrose, catalase) can influence inhibitor activity.

    • Solution: Use a consistent batch of medium and supplements. Be aware that high albumin concentrations can bind to lipophilic compounds, reducing their effective concentration.

  • Plate Incubation: Inadequate sealing of microplates can lead to evaporation, concentrating the inhibitor in the wells.

    • Solution: Use adhesive plate seals or parafilm to prevent evaporation during the incubation period.

Q5: My inhibitor is active against purified MmpL3 but shows weak or no activity in whole-cell Mtb assays. Why?

A5: This discrepancy often points to issues with compound penetration through the complex mycobacterial cell wall or efflux by the bacterium.

  • Cell Wall Permeability: The unique, lipid-rich cell wall of Mtb is a formidable barrier to many small molecules.

    • Solution: Consider structure-activity relationship (SAR) studies to modify the compound for improved permeability. Test the inhibitor in combination with a known cell wall permeability enhancer.

  • Efflux Pumps: Mtb possesses numerous efflux pumps that can actively transport inhibitors out of the cell, reducing their intracellular concentration.

    • Solution: Test the inhibitor in the presence of an efflux pump inhibitor, such as verapamil or reserpine, to see if its activity is potentiated.

  • Compound Stability: The inhibitor may be unstable in the culture medium or metabolized by Mtb.

    • Solution: Assess the stability of the compound in the assay medium over the incubation period using methods like HPLC.

Q6: I am observing high cytotoxicity with my inhibitor in mammalian cell lines. What are my next steps?

A6: High cytotoxicity is a significant hurdle in drug development.

  • Determine the Therapeutic Index: Calculate the ratio of the cytotoxic concentration (CC50) to the MIC value. A low therapeutic index indicates a narrow window between efficacy and toxicity.

  • Investigate the Mechanism of Cytotoxicity: Determine if the cytotoxicity is on-target (related to the intended mechanism of action) or off-target. For MmpL3 inhibitors, assess if the compound is disrupting the proton motive force in mammalian mitochondria, which can lead to toxicity.

  • SAR for Reduced Toxicity: If the therapeutic index is too low, medicinal chemistry efforts will be needed to modify the compound to reduce its cytotoxicity while maintaining its anti-tubercular activity.

In Vivo Assays

Q7: My inhibitor was potent in vitro but shows poor efficacy in the mouse model of tuberculosis. What are the likely reasons?

A7: The transition from in vitro to in vivo is a common point of failure for many drug candidates.

  • Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in sub-therapeutic concentrations at the site of infection (the lungs).

    • Solution: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and lung tissue over time. If PK is poor, consider different formulations, routes of administration, or chemical modifications to improve its properties.

  • Compound Distribution: The inhibitor may not effectively penetrate the granulomatous lesions where Mtb resides.

    • Solution: Use advanced imaging techniques or tissue sampling to assess compound distribution within the lungs and granulomas.

  • Protein Binding: High binding to plasma proteins can reduce the amount of free, active drug available to act on Mtb.

    • Solution: Measure the extent of plasma protein binding in vitro.

  • In Vivo Target Engagement: It is crucial to confirm that the inhibitor is reaching and engaging with MmpL3 in the in vivo setting.

Q8: I am observing unexpected toxicity (e.g., weight loss, mortality) in my in vivo studies, even at doses that were predicted to be safe. How should I proceed?

A8: Unexpected in vivo toxicity requires careful investigation.

  • Dose-Ranging Toxicity Study: Perform a dose-escalation study in uninfected animals to determine the maximum tolerated dose (MTD).

  • Clinical Observations: Carefully monitor the animals for any signs of distress, changes in behavior, or physical abnormalities.

  • Histopathology: Conduct a thorough histopathological examination of major organs (liver, kidney, spleen, lungs) to identify any signs of tissue damage.

  • Metabolite Profiling: The toxicity may be caused by a metabolite of the parent compound. Analyze plasma and tissue samples to identify and characterize any major metabolites.

  • Off-Target Effects: Consider the possibility of off-target pharmacology that was not predicted by in vitro assays.

Data Presentation

Table 1: In Vitro Activity of Representative MmpL3 Inhibitors against M. tuberculosis

InhibitorMIC Range (µg/mL)Intracellular IC90 (µM)Cytotoxicity (CC50) against mammalian cells (µM)
SQ109 0.12 - 0.78[13]0.5[13]>100 (Vero cells)
AU1235 0.05 - 0.2Not widely reported>50 (Vero cells)
NITD-304 0.004 - 0.016Not widely reported>20 (HepG2 cells)
BM212 ~1.7Not widely reportedNot widely reported

Note: Values can vary depending on the M. tuberculosis strain and specific assay conditions.

Table 2: In Vivo Efficacy of Tuberculosis Inhibitors in Mouse Models

InhibitorMouse ModelDose and RouteReduction in Lung CFU (log10)Reference
Isoniazid (INH) BALB/c, intravenous infection25 mg/kg, oral~2.0 after 2 weeks[10]
Rifampicin (RIF) BALB/c, intravenous infection20 mg/kg, oral~1.5 after 2 weeks[10]
SQ109 (in combination with RIF) BALB/c, chronic infection25 mg/kg, oralPotentiates RIF activity[13]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Preparation of Inhibitor Plate:

    • In a 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the inhibitor stock solution (in a suitable solvent like DMSO) to the first well of a row and perform serial 2-fold dilutions across the plate. The final volume in each well should be 100 µL.

    • Include a drug-free control (vehicle only) and a no-inoculum control.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth.

  • Inoculation:

    • Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with an adhesive seal or parafilm and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest inhibitor concentration that prevents the color change.[2][14]

Intracellular Macrophage Infection Assay
  • Macrophage Seeding:

    • Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in a 96-well plate at an appropriate density and allow them to adhere and differentiate (if necessary).

  • Mtb Infection:

    • Prepare a single-cell suspension of Mtb.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with warm PBS or medium to remove extracellular bacteria. Some protocols use a short incubation with amikacin to kill any remaining extracellular Mtb.

  • Inhibitor Treatment:

    • Add fresh medium containing serial dilutions of the inhibitor to the infected cells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

  • Quantification of Intracellular Bacteria:

    • Lyse the macrophages with a gentle detergent (e.g., 0.1% saponin).

    • Plate serial dilutions of the lysate on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs.[7][15]

Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II Pks13 Polyketide Synthase 13 FASII->Pks13 Provides long-chain fatty acids TMM_precursor Trehalose-6-Phosphate + Mycolic Acid Precursor Pks13->TMM_precursor Mycolic acid synthesis TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Esterification MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Export Inhibitor TB Inhibitor 3 (e.g., MmpL3 inhibitor) Inhibitor->MmpL3 Inhibition AG Arabinogalactan TMM_periplasm->AG Mycolyltransferase TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycolyltransferase Mycolated_AG Mycolated Arabinogalactan AG->Mycolated_AG Cell_Wall Cell Wall Assembly TDM->Cell_Wall Mycolated_AG->Cell_Wall

Caption: MmpL3 signaling pathway and point of inhibition.

TB_Drug_Discovery_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Start: Compound Library hts High-Throughput Screening (Whole-cell or Target-based) start->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (Improve Potency & PK/PD) hit_to_lead->lead_opt Iterative Process mic MIC Assay hit_to_lead->mic preclinical Preclinical Development lead_opt->preclinical Candidate Selection pk Pharmacokinetics (PK) lead_opt->pk clinical Clinical Trials preclinical->clinical macrophage Intracellular Assay mic->macrophage cytotox Cytotoxicity Assay macrophage->cytotox cytotox->lead_opt efficacy Efficacy in Mouse Model pk->efficacy tox Toxicology Studies efficacy->tox tox->preclinical

Caption: General workflow for tuberculosis drug discovery.

Troubleshooting_Logic start Inconsistent In Vitro Results? solubility Check Compound Solubility start->solubility Yes poor_invivo Poor In Vivo Efficacy? start->poor_invivo No inoculum Standardize Inoculum solubility->inoculum assay_params Verify Assay Parameters (Medium, Incubation) inoculum->assay_params pk_pd Assess Pharmacokinetics (PK/PD) poor_invivo->pk_pd Yes distribution Analyze Tissue Distribution pk_pd->distribution off_target Investigate Off-Target Effects distribution->off_target

Caption: A simplified troubleshooting decision tree.

References

Common issues with Tuberculosis inhibitor 3 solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tuberculosis Inhibitor 3 (TB-Inh3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a specific focus on solubility issues.

Troubleshooting Guide: Common Solubility Issues

This guide addresses the most frequent solubility problems observed with TB-Inh3 and provides step-by-step instructions to resolve them.

Issue 1: TB-Inh3 precipitates out of solution upon addition to aqueous buffer.

  • Question: My TB-Inh3, initially dissolved in an organic solvent like DMSO, immediately precipitates when I add it to my aqueous experimental buffer (e.g., PBS). Why is this happening and how can I fix it?

  • Answer: This is a common issue for poorly soluble compounds. The organic solvent is miscible with the aqueous buffer, but the compound itself is not soluble in the final aqueous environment. High lipophilicity is a known challenge for many anti-TB agents.[1][2] Here are several approaches to troubleshoot this problem:

    • Reduce Final Concentration: The simplest first step is to try a lower final concentration of TB-Inh3 in your assay.

    • Optimize Solvent Concentration: Minimize the volume of the organic solvent stock solution added to the aqueous buffer. As a general rule, the final concentration of solvents like DMSO should be kept low (typically <1%) to avoid solvent effects on the experiment and to reduce the chances of precipitation.

    • Utilize Solubilizing Agents: Consider the inclusion of excipients that can enhance solubility. These can include cyclodextrins or non-ionic surfactants.[3]

    • pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution.[4][5] If TB-Inh3 has ionizable groups, adjusting the pH of your buffer may increase its solubility. A preliminary pH-solubility profile experiment is recommended.

Issue 2: Inconsistent results in cell-based assays.

  • Question: I am seeing high variability in my results from cell-based assays (e.g., MIC determination against M. tuberculosis). Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of inconsistent results in biological assays. If the compound is not fully dissolved, the actual concentration in contact with the cells will be lower and more variable than the nominal concentration. This can lead to underestimation of potency.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the stock solution and the final diluted solution (in culture medium) for any signs of precipitation. Use a microscope if necessary.

    • Pre-solubilization in Media: Try pre-incubating the diluted compound in the cell culture medium for a short period before adding it to the cells to check for precipitation.

    • Employ Formulation Strategies: For in vivo studies or even challenging in vitro experiments, more advanced formulation strategies might be necessary, such as creating solid dispersions or liposomal formulations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of anti-TB compounds that affect their solubility?

A1: Several key properties are crucial. High lipophilicity, often indicated by a high cLogP value, is a primary reason for poor aqueous solubility in many anti-TB drug candidates.[1][2] Other important factors include molecular weight, crystal structure (amorphous forms are generally more soluble than crystalline forms), and the presence of ionizable functional groups that can be influenced by pH.[4][5]

Q2: How can I quantitatively measure the solubility of TB-Inh3?

A2: The most common method is the shake-flask method, which is considered the gold standard for determining equilibrium solubility. A detailed protocol is provided in the "Experimental Protocols" section below. Other methods include kinetic solubility assays, which are higher-throughput and useful for early-stage discovery.

Q3: Are there any formulation strategies that have been successful for other poorly soluble anti-TB drugs?

A3: Yes, various strategies have been employed. For example, the development of bedaquiline, a highly lipophilic drug, demonstrates that such compounds can be successfully formulated.[1] Techniques like creating solid dispersions with polymers (e.g., Poloxamer 188), cyclodextrin complexation (e.g., with HPβCD), and encapsulation in liposomes have all been shown to significantly increase the aqueous solubility of poorly soluble agents.[3]

Data Summary

The following tables summarize key data relevant to the solubility and activity of anti-tuberculosis compounds.

Table 1: Physicochemical Properties and their Impact on Solubility

ParameterImplication for SolubilityTypical Range for TB Drug CandidatesReference
cLogP Higher values correlate with lower aqueous solubility.2.0 - 7.5[1][2]
Molecular Weight (MW) Higher MW can sometimes lead to lower solubility.300 - 800 Da
Topological Polar Surface Area (TPSA) Higher TPSA is generally associated with better solubility.60 - 140 Ų
Aqueous Solubility Direct measure of solubility in water or buffer.ng/mL to µg/mL range for poorly soluble compounds.[3]

Table 2: Examples of Solubility Enhancement Techniques for Poorly Soluble Compounds

TechniqueExample AgentFold Increase in SolubilityReference
Cyclodextrin Complexation JCA112 (tubulin-binding agent) with HPβCD30-fold[3]
Solid Dispersion JCA112 with Poloxamer 188>10-fold (up to 50 µg/mL)[3]
Liposomes JCA112>500-fold (up to 1.8 mg/mL)[3]
Organic Salts Isoniazid with Naphthalene Disulfonic Acid5 to 20-fold[6]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of TB-Inh3 to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used.

  • Separation of Undissolved Solid: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of TB-Inh3 using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific buffer.

Protocol 2: Preparation of a Solid Dispersion of TB-Inh3 using the Solvent Evaporation Method

  • Dissolution: Dissolve both TB-Inh3 and a carrier polymer (e.g., Poloxamer 188, PVP K30) in a suitable organic solvent (e.g., methanol, dichloromethane). The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin film on the wall of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterization: The resulting solid dispersion can be characterized by methods such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug. Its solubility can then be tested using Protocol 1.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow for TB-Inh3 start Start: TB-Inh3 shows poor solubility check_precipitation Visual Check: Precipitation in aqueous buffer? start->check_precipitation lower_conc Option 1: Lower final concentration check_precipitation->lower_conc Yes end_soluble Result: TB-Inh3 is soluble check_precipitation->end_soluble No optimize_solvent Option 2: Minimize organic solvent % lower_conc->optimize_solvent solubilizing_agents Option 3: Add solubilizing agents (e.g., cyclodextrins, surfactants) optimize_solvent->solubilizing_agents adjust_ph Option 4: Adjust buffer pH solubilizing_agents->adjust_ph formulation Advanced Strategy: Formulation development (Solid dispersion, Liposomes) adjust_ph->formulation Failure adjust_ph->end_soluble Success formulation->end_soluble Success end_insoluble Result: Solubility issue persists. Consider advanced formulation. formulation->end_insoluble Failure

Caption: A workflow diagram for troubleshooting common solubility issues.

solubility_factors Key Factors Influencing TB Inhibitor Solubility solubility Aqueous Solubility lipophilicity Lipophilicity (cLogP) lipophilicity->solubility High cLogP often decreases solubility ph pH of Solution ph->solubility Affects ionization and solubility particle_size Particle Size particle_size->solubility Smaller size increases dissolution rate crystal_form Crystal Form (Polymorphism) crystal_form->solubility Amorphous form is more soluble temp Temperature temp->solubility Solubility often increases with temperature

Caption: Factors that influence the aqueous solubility of a compound.

References

Technical Support Center: Improving the Efficacy of Tuberculosis Inhibitor 3 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Tuberculosis Inhibitor 3.

Frequently Asked Questions (FAQs)

Q1: What is the putative mechanism of action for this compound?

A1: While the precise target of every novel inhibitor requires experimental validation, many new antitubercular agents target essential cellular processes in Mycobacterium tuberculosis. For instance, a promising class of inhibitors targets MmpL3, a protein crucial for transporting mycolic acids, which are essential components of the mycobacterial cell wall.[1] Disruption of this process compromises the cell wall's integrity, leading to bacterial cell death.[1] Other novel inhibitors target processes like cell wall synthesis, protein synthesis, or nucleic acid synthesis.[2][3]

Q2: We are observing good in vitro activity but poor in vivo efficacy with this compound. What are the common reasons for this discrepancy?

A2: This is a frequent challenge in tuberculosis drug development.[4] Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor distribution to the sites of infection, such as the lungs and granulomas.[4][5]

  • Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the site of infection.

  • Instability: The compound may be unstable in the physiological environment.

  • Efflux Pumps: The bacterium may actively pump the inhibitor out of the cell, a common mechanism of drug resistance.[6]

  • Different Bacterial Metabolic State: M. tuberculosis can exist in different metabolic states in vivo (e.g., within granulomas) compared to the actively replicating state in standard in vitro cultures.[7]

Q3: How can we improve the bioavailability of this compound?

A3: Enhancing bioavailability is a critical step in improving in vivo efficacy.[8][9] Consider the following strategies:

  • Formulation Development: Co-formulating the inhibitor with absorption enhancers or encapsulating it in nanoparticle-based delivery systems can improve its solubility and absorption.[5][8][10]

  • Route of Administration: While oral administration is preferred, alternative routes like intravenous or aerosol delivery can be explored to bypass first-pass metabolism and deliver the drug directly to the lungs.[8]

  • Structural Modification: Medicinal chemistry efforts can be employed to modify the inhibitor's structure to improve its physicochemical properties, such as solubility and membrane permeability.

Q4: What are the standard animal models for testing the in vivo efficacy of TB inhibitors?

A4: The most common animal model for preclinical testing of TB drugs is the mouse model.[11] BALB/c and C57BL/6 mice are frequently used.[12] These models allow for the evaluation of drug efficacy by measuring the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.[13][14] For more advanced studies, guinea pig and non-human primate models can be used as they develop lung pathology more similar to human tuberculosis.[11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
High variability in CFU counts between animals in the same treatment group. Inconsistent drug administration (e.g., gavage errors).Variable infection inoculum.Individual animal-to-animal variation in metabolism.Ensure proper training on animal handling and dosing techniques.Verify the inoculum concentration before and after infection.Increase the number of animals per group to improve statistical power.
No dose-dependent effect observed. The dose range tested is not appropriate (either too high and causing toxicity, or too low and not reaching therapeutic levels).The compound has a very narrow therapeutic window.Issues with drug formulation leading to inconsistent absorption.Conduct a dose-range-finding study with a wider range of doses.Perform pharmacokinetic studies to understand the exposure at different doses.Re-evaluate the formulation for stability and solubility.
Toxicity observed at higher doses (e.g., weight loss, ruffled fur). Off-target effects of the inhibitor.The formulation vehicle may be causing toxicity.Conduct a maximum tolerated dose (MTD) study.Test the vehicle alone as a control group.Consider synthesizing and testing analogs of the inhibitor with potentially lower toxicity.
Relapse of infection after cessation of treatment. The treatment duration was too short to eradicate persistent bacteria.The inhibitor may be bacteriostatic rather than bactericidal.Development of drug resistance.Extend the duration of the treatment in subsequent experiments.Perform in vitro kill kinetic studies to determine if the inhibitor is bactericidal.Sequence the genome of bacteria isolated from relapsed animals to check for resistance mutations.

Experimental Protocols

Protocol 1: Mouse Model of Tuberculosis Infection for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of chronic tuberculosis infection.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound (formulated for oral gavage)

  • Positive control drug (e.g., Isoniazid)

  • Vehicle control

  • Aerosol infection chamber

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

  • 7H11 agar plates supplemented with OADC

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU) via the aerosol route.

  • Acclimation: Allow the infection to establish for 4 weeks.

  • Treatment:

    • Randomly assign mice to treatment groups (n=10 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and Isoniazid (e.g., 25 mg/kg).

    • Administer the treatments orally once daily for 4 weeks.

    • Monitor the body weight of the mice weekly.

  • Bacterial Load Determination:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies to determine the CFU per organ. Compare the CFU counts between the treatment groups and the vehicle control group.

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • This compound (formulated for oral and intravenous administration)

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • LC-MS/MS system for drug quantification

Procedure:

  • Dosing:

    • Administer a single dose of this compound to two groups of mice (n=3 per time point): one group receives an intravenous (IV) dose (e.g., 5 mg/kg) and the other receives an oral (PO) dose (e.g., 25 mg/kg).

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Data Presentation

Table 1: Example In Vivo Efficacy Data for this compound

Treatment GroupDose (mg/kg)Mean Lung CFU (log10) ± SDMean Spleen CFU (log10) ± SD
Vehicle Control-6.5 ± 0.35.2 ± 0.4
This compound255.8 ± 0.54.6 ± 0.6
This compound505.1 ± 0.44.0 ± 0.5
This compound1004.2 ± 0.33.1 ± 0.3
Isoniazid254.0 ± 0.22.9 ± 0.2

Table 2: Example Pharmacokinetic Parameters for this compound

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Bioavailability (%)
IV512000.083500-
PO258502620035.4

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_optimization Optimization In Vitro MIC Determine Minimum Inhibitory Concentration (MIC) Cytotoxicity Assess Cytotoxicity in Mammalian Cells In Vitro MIC->Cytotoxicity PK_Study Pharmacokinetic (PK) Study in Mice Cytotoxicity->PK_Study Efficacy_Study Efficacy Study in TB-infected Mice PK_Study->Efficacy_Study Toxicity_Study Toxicity Study (MTD) Efficacy_Study->Toxicity_Study Formulation Formulation Development Efficacy_Study->Formulation Analogs Synthesize Analogs Toxicity_Study->Analogs Formulation->PK_Study Analogs->In Vitro MIC

Caption: Workflow for preclinical evaluation of a novel tuberculosis inhibitor.

signaling_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Precursors->MmpL3 Transport Cell_Wall Mycolic Acid Layer (Cell Wall) MmpL3->Cell_Wall Incorporation Inhibitor Tuberculosis Inhibitor 3 Inhibitor->MmpL3 Inhibition troubleshooting_logic Start Poor In Vivo Efficacy Check_PK Review Pharmacokinetics Start->Check_PK Low_Exposure Low Bioavailability/ High Clearance Check_PK->Low_Exposure Poor Good_Exposure Sufficient Exposure Check_PK->Good_Exposure Good Optimize_Formulation Optimize Formulation/ Route of Administration Low_Exposure->Optimize_Formulation Check_Dose Evaluate Dose Regimen Good_Exposure->Check_Dose Suboptimal_Dose Dose Too Low Check_Dose->Suboptimal_Dose Yes Consider_Other Consider Other Factors: Target Engagement, Bacterial State Check_Dose->Consider_Other No Increase_Dose Increase Dose/ Frequency Suboptimal_Dose->Increase_Dose

References

Technical Support Center: Overcoming Resistance to Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tuberculosis Inhibitor 3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to inhibitor resistance during in-vitro and ex-vivo experiments. For the purposes of this guide, "Inhibitor 3" will be representative of the fluoroquinolone class of antibiotics (e.g., moxifloxacin, ofloxacin), which are crucial in treating drug-resistant tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Inhibitor 3?

A1: Inhibitor 3 targets DNA gyrase, an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for introducing negative supercoils into DNA, a process vital for DNA replication and repair.[1] The inhibitor binds to the GyrA and GyrB subunits of the enzyme, trapping it in a state where it has cleaved the DNA, leading to a bactericidal effect.

Q2: My M. tuberculosis cultures are showing increased tolerance or resistance to Inhibitor 3. What are the most common causes?

A2: Acquired resistance to fluoroquinolones in Mtb is primarily caused by spontaneous mutations in the chromosomal genes that encode the subunits of DNA gyrase, specifically the gyrA and gyrB genes.[2][3] These mutations alter the drug's binding site on the enzyme, reducing its affinity and efficacy.[1] The most frequent mutations are found within a specific region of gyrA known as the quinolone resistance-determining region (QRDR).[1][4]

Q3: How can I confirm the mechanism of resistance in my Mtb isolates?

A3: Resistance can be confirmed through two main approaches:

  • Phenotypic Drug Susceptibility Testing (DST): This involves determining the Minimum Inhibitory Concentration (MIC) of the inhibitor against your isolates. A significant increase in the MIC compared to the wild-type strain indicates resistance.[5][6]

  • Molecular Testing: This is a rapid method that involves sequencing the gyrA and gyrB genes to identify known resistance-conferring mutations.[7][8] Services like the CDC's Molecular Detection of Drug Resistance (MDDR) utilize DNA sequencing for this purpose.[8]

Q4: Are there strategies to overcome or circumvent resistance to Inhibitor 3?

A4: Yes, several strategies are being explored:

  • Synergistic Drug Combinations: Using Inhibitor 3 in combination with other anti-TB agents can restore its efficacy.[9][10] Some combinations may show a synergistic effect, where the combined activity is greater than the sum of their individual effects.[11][12] For example, combining fluoroquinolones with new or repurposed drugs can be effective against resistant strains.[13]

  • Efflux Pump Inhibitors: Mtb possesses efflux pumps that can actively transport drugs out of the cell, contributing to intrinsic resistance.[2][14] While less common for fluoroquinolone resistance, inhibiting these pumps is a potential strategy to increase the intracellular concentration of the drug.[1]

  • Development of Novel Analogs: Chemical modification of the inhibitor's scaffold can lead to new molecules that bind effectively to the mutated target or have alternative binding modes, thus overcoming existing resistance.[1][15]

Troubleshooting Guides

Issue 1: Inconsistent MIC values for Inhibitor 3 in Drug Susceptibility Testing.
  • Possible Cause 1: Inoculum Preparation. The density of the bacterial suspension is critical for reproducible DST results. An inoculum that is too dense or too sparse can lead to variable MICs.

  • Troubleshooting Step: Standardize your inoculum preparation. Ensure you are using a consistent method, such as adjusting the turbidity to a McFarland standard, before inoculating your assays.

  • Possible Cause 2: Methodological Variability. Different DST methods (e.g., agar proportion, broth microdilution) can yield slightly different results.[5][16]

  • Troubleshooting Step: Adhere strictly to a validated, standardized protocol. If possible, use a reference strain with a known MIC for Inhibitor 3 as a quality control measure in every experiment.

  • Possible Cause 3: Heteroresistance. The bacterial population may contain a mix of susceptible and resistant cells.

  • Troubleshooting Step: Plate the culture on drug-free and drug-containing agar to isolate colonies. Test the MIC of individual colonies to determine the proportion of resistant cells in the population.

Issue 2: Molecular sequencing of gyrA does not show mutations, but the isolate is phenotypically resistant.
  • Possible Cause 1: Mutations in gyrB. While less common, mutations in the gyrB gene can also confer resistance to fluoroquinolones.[4]

  • Troubleshooting Step: Sequence the gyrB gene in your resistant isolate to check for mutations.

  • Possible Cause 2: Efflux Pump Upregulation. Increased activity of efflux pumps can reduce the intracellular concentration of the inhibitor, leading to a resistant phenotype without target modification.[1]

  • Troubleshooting Step: Perform a drug susceptibility test in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, reserpine). A significant reduction in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

  • Possible Cause 3: Novel Resistance Mechanism. The isolate may possess a resistance mechanism that has not been previously characterized.

  • Troubleshooting Step: Consider whole-genome sequencing to identify mutations in other genes that may be associated with the observed resistance.

Data Presentation: Resistance Mutations and Drug Synergy

Table 1: Common gyrA Mutations and their Impact on Fluoroquinolone MIC in M. tuberculosis

GeneMutation (Codon)Effect on MIC
gyrAA90VModerate increase
gyrAS91PModerate increase
gyrAD94GHigh-level increase
gyrAD94A/Y/N/HHigh-level increase
gyrBN538DModerate increase
gyrBE540VModerate increase

Note: The level of resistance can vary depending on the specific fluoroquinolone tested.[1][4]

Table 2: Example Synergistic Drug Combinations Against Resistant M. tuberculosis

Drug CombinationTarget StrainFractional Inhibitory Concentration Index (FICI)Interpretation
Spectinomycin + RifampinDrug-Susceptible Mtb≤ 0.5Synergy[12]
Isoniazid + Rifampicin + EthambutolIsoniazid-Resistant Mtb0.31 - 0.62Synergy[11]
Pasiniazid + RifapentineDrug-Resistant MtbLower than INH+RIFSynergy[13]

FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Testing by Microplate Alamar Blue Assay (MABA)

This protocol is a common method for determining the MIC of anti-TB compounds.

  • Preparation: In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.

  • Drug Dilution: Add 100 µL of Inhibitor 3 (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate, leaving the last two columns as drug-free controls (growth and sterility).

  • Inoculation: Prepare an Mtb inoculum adjusted to a 0.5 McFarland standard. Dilute it 1:50 in 7H9 broth. Add 100 µL of this diluted inoculum to all wells except the sterility control well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reading Results: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth.

  • Interpretation: The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Protocol 2: Molecular Detection of Resistance via Sanger Sequencing

This workflow outlines the steps to identify mutations in the gyrA gene.

  • DNA Extraction: Extract genomic DNA from your Mtb isolate using a validated method (e.g., CTAB method or a commercial kit).

  • PCR Amplification: Amplify the quinolone resistance-determining region (QRDR) of the gyrA gene using specific primers.

    • Example Forward Primer: 5'-CGCCAGCTACATCGACTATGC-3'

    • Example Reverse Primer: 5'-GGGCTTCGGTGTACCTCATC-3'

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product and a sequencing primer to a sequencing facility.

  • Sequence Analysis: Align the obtained sequence with the wild-type gyrA sequence from a reference strain (e.g., H37Rv). Identify any single nucleotide polymorphisms (SNPs) that correspond to known resistance mutations.[7]

Visualizations: Pathways and Workflows

G cluster_0 Mechanism of Action & Resistance DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) DNA->Gyrase Binds MutatedGyrase Mutated DNA Gyrase (e.g., gyrA D94G) DNA->MutatedGyrase Binds Cleaved Cleaved DNA-Gyrase Complex Gyrase->Cleaved Cleaves DNA Supercoiled Supercoiled DNA (Replication Enabled) Cleaved->Supercoiled Re-ligation DNA_Breaks Leads to DNA Breaks & Cell Death Cleaved->DNA_Breaks Inhibitor3 Inhibitor 3 Inhibitor3->Cleaved Traps Complex Inhibitor3->MutatedGyrase Binding Reduced Cleaved_mut Re-ligation (Replication Continues) MutatedGyrase->Cleaved_mut

Caption: Mechanism of Inhibitor 3 action and resistance.

G start Researcher observes Inhibitor 3 resistance pheno_dst Perform Phenotypic DST (e.g., MABA) start->pheno_dst mol_test Perform Molecular Test (gyrA/gyrB sequencing) start->mol_test confirm_res Confirm Resistance (MIC > Breakpoint) pheno_dst->confirm_res check_mut Mutation Present? mol_test->check_mut confirm_res->start Susceptible (Re-evaluate) synergy Test Synergistic Combinations confirm_res->synergy Resistant known_mut Known Resistance Mutation Identified check_mut->known_mut Yes no_mut No Known Mutation check_mut->no_mut No known_mut->synergy alt_mech Investigate Alternative Mechanisms (e.g., efflux) no_mut->alt_mech alt_mech->synergy

Caption: Workflow for characterizing resistance to Inhibitor 3.

G goal Goal: Overcome Inhibitor 3 Resistance strategy1 Combination Therapy goal->strategy1 strategy2 Target Modification goal->strategy2 strategy3 Reduce Drug Efflux goal->strategy3 sub_strat1a Synergy with existing anti-TB drugs strategy1->sub_strat1a sub_strat1b Combine with novel therapeutics strategy1->sub_strat1b sub_strat2a Develop analogs with altered binding strategy2->sub_strat2a sub_strat3a Use Efflux Pump Inhibitors (EPIs) strategy3->sub_strat3a

Caption: Strategies to overcome drug resistance.

References

Technical Support Center: Refining Protocols for Tuberculosis Inhibitor Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cytotoxicity assays to evaluate tuberculosis inhibitors, with a specific focus on Isoniazid (INH) as a representative compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Isoniazid-induced cytotoxicity in mammalian cells?

A1: Isoniazid (INH) is a prodrug activated by the mycobacterial enzyme KatG.[1][2][3] In mammalian cells, particularly hepatocytes, cytotoxicity is primarily linked to its metabolic byproducts.[4] One of the key mechanisms is the induction of apoptosis, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[5][6]

Q2: Which cell lines are recommended for assessing the cytotoxicity of Isoniazid?

A2: The human hepatoma cell line HepG2 is commonly used to investigate INH-induced hepatotoxicity.[7][8] Other relevant cell lines include the human lung adenocarcinoma cell line A549, representing a pulmonary cell type, and the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells to model host-pathogen interactions.[5][9]

Q3: What are the typical toxic concentrations of Isoniazid observed in in vitro studies?

A3: The cytotoxic concentrations of Isoniazid can vary depending on the cell line and the duration of exposure. For instance, in HepG2 cells, cytotoxic effects, including apoptosis, have been observed at concentrations greater than 26 mM after 24 hours of exposure.[5] Another study on HepG2 cells showed dose-dependent cytotoxicity at concentrations of 13, 26, and 52 mM after a 24-hour exposure.[8]

Q4: Are there known factors that can influence the hepatotoxicity of Isoniazid?

A4: Yes, several factors can modulate Isoniazid's toxicity. Co-administration with other drugs that induce the cytochrome P-450 system, such as rifampin and phenobarbital, can increase the risk of hepatotoxicity.[10][11] Patient-specific factors like age, alcohol consumption, and pre-existing liver conditions are also known risk factors in a clinical setting.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Absorbance Values in Cytotoxicity Assay - Low cell density: Insufficient number of cells were seeded. - Compound precipitation: Isoniazid or its derivatives may not be fully soluble at the tested concentrations.- Determine the optimal cell seeding density for your specific cell line and plate format. - Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
High Variability Between Replicate Wells - Uneven cell distribution: Cells were not uniformly seeded across the plate. - Pipetting errors: Inaccurate or inconsistent dispensing of cells, compound, or assay reagents. - Edge effects: Evaporation from the outermost wells of the microplate.- Ensure the cell suspension is homogenous before and during seeding. - Use calibrated pipettes and practice consistent pipetting techniques. - To minimize edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Unexpectedly High or Low IC50 Value - Incorrect compound concentration: Errors in serial dilutions or stock solution preparation. - Cell line sensitivity: Different cell lines exhibit varying sensitivities to Isoniazid. - Assay duration: The incubation time with the compound may be too short or too long.- Double-check all calculations and ensure accurate preparation of the compound dilutions. - Compare your results with published data for the same cell line, if available. - Optimize the incubation time for your specific experimental setup. A time-course experiment may be necessary.
High Background Signal in Control Wells - Media components: Phenol red in the culture medium can interfere with colorimetric assays. - Solvent toxicity: The solvent used to dissolve Isoniazid (e.g., DMSO) may be cytotoxic at the final concentration used.- Use phenol red-free medium for the assay. - Ensure the final concentration of the solvent is non-toxic to the cells. Always include a solvent control in your experimental design.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted for assessing the cytotoxicity of Isoniazid in a human cell line such as HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Isoniazid (INH)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Isoniazid in complete DMEM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of Isoniazid. Include wells with medium alone (blank) and cells with medium containing the solvent used for Isoniazid (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways and Experimental Workflows

Isoniazid-Induced Apoptotic Pathway in Host Cells

Isoniazid can induce apoptosis in mammalian cells, particularly hepatocytes, through a pathway involving oxidative stress.[6] This process is initiated by the generation of reactive oxygen species (ROS), which leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio results in the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[6]

Isoniazid_Apoptosis_Pathway INH Isoniazid ROS Reactive Oxygen Species (ROS) INH->ROS Bcl2 Bcl-2 (anti-apoptotic) ROS->Bcl2 down-regulation Bax Bax (pro-apoptotic) ROS->Bax up-regulation Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c (cytosolic) Mito->CytC release Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Isoniazid-induced apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines the key steps in assessing the cytotoxicity of a tuberculosis inhibitor.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HepG2, A549) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Isoniazid serial dilutions) Treatment 4. Compound Treatment (24-72h incubation) CompoundPrep->Treatment CellSeeding->Treatment Assay 5. Cytotoxicity Assay (e.g., MTT, Neutral Red) Treatment->Assay Measurement 6. Absorbance Reading (Microplate reader) Assay->Measurement Calculation 7. Data Calculation (% Viability, IC50) Measurement->Calculation Interpretation 8. Interpretation of Results Calculation->Interpretation

Caption: General workflow for in vitro cytotoxicity testing.

References

Technical Support Center: Stability of Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Tuberculosis inhibitor 3 (also known as compound 2i) in various solvents. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Disclaimer: Direct stability data for this compound in a range of solvents is not publicly available. The information provided below is based on the stability of structurally related benzimidazole derivatives and general best practices for small molecule stability testing. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including benzimidazole derivatives. However, the long-term stability in DMSO can vary. For optimal results, it is recommended to prepare fresh solutions or conduct periodic quality control checks on frozen stock solutions.

Q2: How should I store stock solutions of this compound?

A2: For short-term storage (days to weeks), stock solutions in anhydrous DMSO can be stored at 4°C. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.[1][2]

Q3: Can I use aqueous buffers to dilute my DMSO stock solution?

A3: Direct dilution of a high-concentration DMSO stock solution into an aqueous buffer can cause precipitation of the compound. It is best to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the aqueous experimental medium.[3]

Q4: What are the signs of degradation of this compound?

A4: Degradation can be observed as a loss of biological activity, changes in the appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in an analytical chromatogram (e.g., by HPLC).

Q5: How can I check the stability of my this compound solution?

A5: The most reliable method to assess the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from its degradation products.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed upon dilution in aqueous buffer. The compound has low aqueous solubility and is crashing out of solution.Perform serial dilutions in the primary solvent (e.g., DMSO) to a lower concentration before final dilution into the aqueous medium. Consider using a small percentage of an organic co-solvent in your final aqueous medium if your experiment allows.
Loss of inhibitor activity in the experiment. The inhibitor may have degraded in the stock solution or under the experimental conditions.Prepare a fresh stock solution from solid material. Perform a stability check of the stock solution using HPLC. Assess the stability of the inhibitor under your specific experimental conditions (e.g., temperature, pH, light exposure).
Inconsistent results between experiments. Variability in the preparation and storage of the inhibitor solution. Multiple freeze-thaw cycles of the stock solution.Prepare a large batch of a single stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles. Ensure consistent solvent quality and storage conditions.

Stability Data Summary (Based on Benzimidazole Derivatives)

The following table summarizes the general stability of benzimidazole derivatives in common laboratory solvents. This should be used as a guideline, and specific stability testing for this compound is recommended.

SolventStorage TemperatureGeneral Stability Profile (for Benzimidazoles)Key Considerations
DMSO (anhydrous) -20°C to -80°CGenerally stable for several months to years when stored properly in aliquots.[6]Hygroscopic; water absorption can lead to hydrolysis of susceptible compounds. Minimize freeze-thaw cycles.[7]
4°CStable for short-term storage (days to a few weeks).
Room TemperatureDegradation may be observed over extended periods (weeks to months).[8]
Ethanol/Methanol -20°CGenerally considered stable for several weeks to months.Alcohols are polar protic solvents and may participate in reactions with certain functional groups.
4°CSuitable for short-term storage.
Aqueous Buffers 4°C or Room TempStability is highly dependent on the pH of the buffer and the specific structure of the compound. Hydrolysis can be a major degradation pathway.Not recommended for long-term storage of stock solutions. Prepare fresh dilutions in aqueous buffers for immediate use.

Experimental Protocols

Protocol 1: General Workflow for Assessing Small Molecule Inhibitor Stability

This protocol outlines a general workflow for determining the stability of this compound in a chosen solvent.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_solution Prepare fresh solution of Inhibitor 3 in the test solvent at a known concentration. time_zero Analyze a 'time zero' sample immediately using HPLC to establish the initial purity and concentration. prep_solution->time_zero storage Store aliquots of the solution under different conditions (e.g., -20°C, 4°C, Room Temperature, protected from light). time_zero->storage time_points At defined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition. storage->time_points hplc_analysis Analyze each aliquot by HPLC to determine the percentage of the intact inhibitor remaining. time_points->hplc_analysis data_analysis Compare the peak area of the inhibitor at each time point to the 'time zero' sample. hplc_analysis->data_analysis conclusion Determine the rate of degradation and establish the stability under each condition. data_analysis->conclusion

Caption: General workflow for assessing inhibitor stability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • HPLC-grade acids/buffers (e.g., Formic acid, Ammonium acetate)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the optimal absorbance wavelength of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the solvent to be tested (e.g., 1 mg/mL in DMSO).

  • For analysis, dilute the stock solution with the mobile phase to a suitable concentration for UV detection.

4. Analysis:

  • Inject the "time zero" sample to obtain the initial chromatogram.

  • Inject samples stored under different conditions at various time points.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which may correspond to degradation products.

5. Data Analysis:

  • Calculate the percentage of the inhibitor remaining at each time point relative to the "time zero" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a forced degradation study, which is often performed to identify potential degradation pathways and to ensure the analytical method is "stability-indicating."

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis inhibitor This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) inhibitor->acid base Base Hydrolysis (e.g., 0.1 M NaOH) inhibitor->base oxidation Oxidation (e.g., 3% H₂O₂) inhibitor->oxidation thermal Thermal Stress (e.g., 60°C) inhibitor->thermal photo Photolytic Stress (e.g., UV light) inhibitor->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation Separation of Intact Inhibitor and Degradation Products hplc->degradation

Caption: Forced degradation study workflow.

References

Validation & Comparative

The Emergence of MmpL3 Inhibitors: A New Frontier in Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Novel Anti-Tuberculosis Target

For researchers, scientists, and drug development professionals dedicated to combating the global health threat of tuberculosis (TB), the discovery and validation of novel drug targets is paramount. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapies obsolete, creating an urgent need for innovative treatment strategies.[1][2] This guide provides a comprehensive comparison of a promising new drug target, the Mycobacterial membrane protein Large 3 (MmpL3), with established and other emerging anti-tuberculosis targets.

MmpL3: A Vulnerable Target in the Mycobacterial Cell Wall

MmpL3 is an essential transmembrane transporter protein in Mycobacterium tuberculosis.[3][4] It plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the unique and impermeable mycobacterial cell wall.[3][5] By inhibiting MmpL3, the transport of these essential building blocks is disrupted, leading to a compromised cell wall and ultimately, bacterial cell death.[3][6] This mechanism is distinct from that of many current anti-TB drugs, making MmpL3 inhibitors promising candidates for treating drug-resistant TB.[3]

A significant advantage of targeting MmpL3 is its essentiality for Mtb replication and viability.[4] Furthermore, its high conservation across various mycobacterial species suggests a broad spectrum of activity.[4] Several classes of compounds have been identified as MmpL3 inhibitors, including adamantyl ureas, indolecarboxamides, and the clinical candidate SQ109.[7][8]

Comparative Analysis of Anti-Tuberculosis Drug Targets

To provide a clear perspective on the validation of MmpL3 as a drug target, the following table summarizes its characteristics in comparison to other key targets in the TB drug development pipeline.

Drug TargetMechanism of ActionKey Inhibitors/DrugsDevelopment PhaseAdvantagesDisadvantages/Challenges
MmpL3 Inhibition of trehalose monomycolate transport, disrupting cell wall synthesis.[3][5]SQ109, Indolecarboxamides, Adamantyl ureas.[7][8]SQ109 has completed Phase 2b-3 clinical trials.[6]Novel mechanism of action, effective against drug-resistant strains, essential for bacterial viability.[3][4]Potential for off-target effects, emergence of resistance.
ATP Synthase Inhibition of the c subunit of ATP synthase, disrupting cellular energy production.[4]Bedaquiline (a diarylquinoline).[4]Approved for MDR-TB.[1]Highly effective against both replicating and non-replicating Mtb, novel mechanism.[1][4]Concerns about long-term toxicity and cardiac side effects (QT prolongation).[1][9]
DprE1 Inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase, involved in arabinogalactan synthesis (cell wall component).[6][10]Pretomanid, TBA-7371.[6][10]Pretomanid is approved as part of the BPaL regimen.[10]Effective against drug-resistant strains, part of a shorter treatment regimen.[10]Primarily effective in combination therapy.
DNA Gyrase Inhibition of DNA gyrase (a type II topoisomerase), preventing DNA replication.[8][11]Fluoroquinolones (e.g., Moxifloxacin).[8][12]Widely used for both drug-sensitive and drug-resistant TB.[12]Broad-spectrum activity.Increasing resistance, especially in MDR-TB strains.[11]
RNA Polymerase Inhibition of the β-subunit of RNA polymerase, blocking transcription.Rifampicin.[13]First-line drug for TB.[13]Highly effective, cornerstone of TB therapy.Widespread resistance (defining feature of MDR-TB).

Experimental Protocols for Target Validation

The validation of a novel drug target like MmpL3 involves a series of rigorous in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Target-Based Whole-Cell Screening

This assay is designed to identify compounds that inhibit the growth of M. tuberculosis by acting on a specific target.

  • Objective: To screen a compound library for inhibitors of a specific mycobacterial target.

  • Methodology:

    • Construct a conditional knockdown mutant of M. tuberculosis where the expression of the target gene (e.g., mmpL3) can be repressed.

    • Grow the mutant strain in a multi-well plate format in the presence of varying concentrations of the test compounds and a sub-inhibitory concentration of the inducer (to allow for partial target expression).

    • A control group is grown without the inducer to mimic the effect of complete target inhibition.

    • Bacterial growth is monitored over several days by measuring optical density at 600 nm (OD600) or by using a viability stain like resazurin.[14]

    • Compounds that show enhanced inhibitory activity under conditions of reduced target expression are selected as potential on-target inhibitors.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target protein.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the purified target enzyme.

  • Methodology (Example for a hydrolase):

    • Purify the target enzyme (e.g., MmpL3) using recombinant protein expression and chromatography techniques.

    • Use a colorimetric or fluorometric substrate that releases a detectable signal upon enzymatic cleavage.

    • In a multi-well plate, combine the purified enzyme, the substrate, and varying concentrations of the inhibitor compound.

    • Incubate the reaction for a specific time at the optimal temperature for the enzyme.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This experiment evaluates the therapeutic efficacy of a lead compound in a living organism infected with M. tuberculosis.

  • Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and other organs of infected mice.

  • Methodology:

    • Infect a cohort of mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis.

    • After a pre-determined period to allow for the establishment of infection, randomly assign mice to treatment groups: vehicle control, a positive control drug (e.g., isoniazid), and the test compound at various doses.

    • Administer the treatments daily or as determined by pharmacokinetic studies, typically via oral gavage.

    • At specified time points (e.g., after 4 or 8 weeks of treatment), euthanize a subset of mice from each group.

    • Homogenize the lungs and spleens and plate serial dilutions of the homogenates on selective agar plates (e.g., Middlebrook 7H11).

    • After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.

    • Compare the CFU counts between the treatment groups and the vehicle control to assess the in vivo efficacy of the compound.[15]

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer Delivery of TMM MmpL3_Inhibitor MmpL3 Inhibitor (e.g., SQ109) MmpL3_Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition in M. tuberculosis.

Target_Validation_Workflow A Identify Potential Target B Genetic Validation (e.g., Gene Knockout/Knockdown) A->B C High-Throughput Screening (Target-based or Whole-cell) B->C D Hit Identification C->D E In Vitro Enzyme Inhibition Assay D->E Hit Validation F Lead Optimization E->F G In Vivo Efficacy Studies (Mouse Model) F->G H Preclinical Development G->H

Caption: A generalized workflow for anti-tuberculosis drug target validation.

Conclusion

The validation of MmpL3 as a drug target represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action and its essentiality for the survival of M. tuberculosis make it a highly attractive target for the development of new drugs, particularly for the treatment of drug-resistant infections. While challenges remain, the progress of MmpL3 inhibitors through the clinical pipeline offers hope for shorter, safer, and more effective treatment regimens for this devastating disease. Continued research and development in this area are crucial to overcoming the global challenge of tuberculosis.

References

A Comparative Analysis of the MmpL3 Inhibitor SQ109 and Isoniazid in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic agents. This guide provides a detailed comparative analysis of a promising new class of anti-TB compounds, the MmpL3 inhibitors, represented here by SQ109, against the cornerstone first-line drug, isoniazid. This comparison is based on their distinct mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

Isoniazid, a cornerstone of tuberculosis treatment for decades, functions as a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] In contrast, SQ109 represents a newer class of drugs that target the membrane transporter MmpL3.[3] This protein is crucial for the transport of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis and the formation of the outer membrane of Mycobacterium tuberculosis.[3][4] By inhibiting MmpL3, SQ109 disrupts the assembly of the mycobacterial cell wall through a different mechanism than isoniazid. This fundamental difference in their mode of action makes MmpL3 inhibitors a promising avenue for treating isoniazid-resistant strains of tuberculosis.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the in vitro and in vivo performance of SQ109 and isoniazid.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

ParameterSQ109IsoniazidReference(s)
MIC vs. Drug-Sensitive H37Rv (µg/mL) 0.16 - 0.780.03 - 0.12[5][6][7]
MIC vs. Isoniazid-Resistant Strains (µg/mL) 0.2 - 1.4High (Resistance)[6][7]
Bactericidal Activity BactericidalBactericidal against rapidly dividing bacilli[2][6]
Intracellular Activity 99% inhibition at MICPotent intracellular activity[6][8][9]

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

ParameterSQ109IsoniazidReference(s)
Monotherapy Efficacy Reduction of bacterial load in lungs and spleenSignificant reduction in bacterial load[10][11]
Combination Therapy Synergistic with isoniazid and rifampicin, improving outcomesStandard component of combination therapy[5][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of anti-tuberculosis drugs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a fundamental measure of a drug's potency.

Broth Microdilution Method:

  • Preparation of Mycobacterial Suspension: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

  • Drug Dilution Series: A two-fold serial dilution of the test compounds (SQ109 and isoniazid) is prepared in a 96-well microtiter plate containing fresh culture medium.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.[12][13]

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of a drug over time.

  • Bacterial Culture: A mid-logarithmic phase culture of M. tuberculosis is prepared in Middlebrook 7H9 broth.

  • Drug Exposure: The bacterial culture is exposed to various concentrations of the test compounds (e.g., 1x, 4x, and 10x the MIC). A drug-free culture serves as a control.

  • Sampling: Aliquots are withdrawn from each culture at specific time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Enumeration of Viable Bacteria: The withdrawn samples are serially diluted and plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks.

  • Data Analysis: The number of colony-forming units (CFU) is counted for each time point and drug concentration. The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL is typically considered bactericidal.[14][15]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of new drug candidates.

  • Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: Several weeks post-infection, mice are treated with the test compounds (SQ109 or isoniazid) alone or in combination with other anti-TB drugs. Treatment is typically administered daily by oral gavage.

  • Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar media to determine the number of viable mycobacteria.

  • Outcome Evaluation: The efficacy of the treatment is determined by the reduction in the bacterial load in the organs compared to untreated control mice.[10][16]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of SQ109 and isoniazid are visualized below.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of action of Isoniazid.

SQ109_Mechanism cluster_bacterium Mycobacterium tuberculosis SQ109 SQ109 MmpL3 MmpL3 Transporter SQ109->MmpL3 Inhibition TMM_Periplasm TMM in Periplasm MmpL3->TMM_Periplasm TMM_Cytoplasm Trehalose Monomycolate (TMM) in Cytoplasm TMM_Cytoplasm->MmpL3 Transport Mycolic_Acid_Pathway Mycolic Acid Incorporation TMM_Periplasm->Mycolic_Acid_Pathway Precursor for Cell_Wall Cell Wall Assembly Mycolic_Acid_Pathway->Cell_Wall Essential for

Caption: Mechanism of action of SQ109.

Experimental Workflow

The preclinical evaluation of a new anti-tuberculosis drug candidate typically follows a structured workflow.

Drug_Discovery_Workflow A In Vitro Screening (MIC determination) B Bactericidal Activity (Time-Kill Kinetics) A->B E Combination Studies (Synergy/Antagonism) A->E C Intracellular Activity (Macrophage Infection Model) B->C D In Vivo Efficacy (Murine Model of TB) C->D D->E

Caption: Preclinical evaluation workflow.

Conclusion

The MmpL3 inhibitor SQ109 demonstrates a distinct and promising profile compared to the established anti-tuberculosis drug isoniazid. Its novel mechanism of action, which circumvents the common resistance pathways affecting isoniazid, makes it a valuable candidate for the treatment of drug-resistant tuberculosis. Furthermore, its synergistic interactions with existing first-line drugs suggest its potential to be a component of future, more effective, and potentially shorter-course treatment regimens. Continued research and clinical evaluation of MmpL3 inhibitors like SQ109 are critical in the global effort to combat the growing threat of tuberculosis.

References

Validating the Mechanism of Action of Tuberculosis Inhibitor 3 (MmpL3 Inhibitors): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a promising new class of tuberculosis (TB) drug candidates, colloquially termed "Tuberculosis Inhibitor 3," which primarily targets the Mycobacterium tuberculosis (Mtb) protein Mycobacterial membrane protein Large 3 (MmpL3). The performance of these MmpL3 inhibitors is compared with established first- and second-line anti-TB agents, supported by experimental data. Detailed methodologies for key validation experiments are provided to facilitate reproducibility and further research.

Introduction to this compound (MmpL3 Inhibitors)

MmpL3 is an essential inner membrane transporter in M. tuberculosis. It plays a critical role in the biogenesis of the mycobacterial cell wall by flipping a key precursor, trehalose monomycolate (TMM), from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the synthesis of mycolic acids, which are crucial components of the protective outer membrane of Mtb, ultimately leading to bacterial cell death. This unique mechanism of action makes MmpL3 an attractive target for novel anti-TB drugs, particularly in the face of rising multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.

Comparative Performance Data

The following tables summarize the in vitro efficacy, in vivo efficacy, and cytotoxicity of representative MmpL3 inhibitors compared to standard anti-TB drugs. It is important to note that values are compiled from various studies and experimental conditions may differ.

Table 1: In Vitro Efficacy - Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

Compound/Drug ClassTargetMIC Range (μg/mL) against M. tuberculosis H37RvCitation(s)
MmpL3 Inhibitors
SQ109MmpL30.16 - 0.64[1]
AU1235MmpL30.03 - 0.12[1]
NITD-304MmpL30.004 - 0.02[2]
NITD-349MmpL30.007 - 0.03[2]
HC2091MmpL3~1.56[1]
Alternative Anti-TB Drugs
IsoniazidInhA (Mycolic Acid Synthesis)0.025 - 0.1[3][4]
RifampicinrpoB (RNA Polymerase)0.05 - 0.25[3][4]
EthambutolembAB (Arabinogalactan Synthesis)0.5 - 2.0[5]
PyrazinamidepncA (Disrupts Membrane Potential)12.5 - 50[5]
BedaquilineatpE (ATP Synthase)0.03 - 0.12[5]
Table 2: In Vivo Efficacy in Mouse Models of Tuberculosis

Efficacy in animal models is a critical step in drug development, often measured by the reduction in bacterial load (Colony Forming Units, CFU) in the lungs.

Compound/DrugMouse ModelDosageLog10 CFU Reduction in Lungs (compared to untreated control)Citation(s)
MmpL3 Inhibitors
Representative MmpL3 Inhibitor (GSK693)Acute30-300 mg/kg/day~1.5 - 2.5[6]
Representative MmpL3 Inhibitor (Compound 3)Acute25-100 mg/kg/day~1.0 - 2.0[5]
Alternative Anti-TB Drugs
IsoniazidAcute/Chronic10-25 mg/kg/day~2.0 - 3.0[5][7]
Rifampicin + Isoniazid + PyrazinamideChronicStandard Doses~4.0 - 5.0 (after 2 months)[7]
Bedaquiline (in combination)ChronicStandard DosesSignificant reduction, leads to culture negativity[7]
Table 3: Cytotoxicity Profile

The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity. The Selectivity Index (SI = CC50/MIC) is a measure of the therapeutic window.

Compound/Drug ClassCell LineCC50 (μM)Selectivity Index (SI)Citation(s)
MmpL3 Inhibitors
Representative MmpL3 Inhibitor (HC2099)Murine Macrophages>100>4[8]
Representative Spirocycle MmpL3 InhibitorHepG2High (improved analogs)Improved[9]
Alternative Anti-TB Drugs
IsoniazidVariousGenerally highFavorable[10]
RifampicinVariousGenerally highFavorable[10]
BedaquilineVariousModerateFavorable[10]

Signaling Pathways and Experimental Workflows

dot

Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors TMM Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TMM_periplasm->Mycolic_Acid_Layer Incorporation Inhibitor This compound (MmpL3 Inhibitor) Inhibitor->MmpL3 Inhibition

Caption: Mechanism of Action of this compound (MmpL3 Inhibitors).

dot

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation MIC 1. MIC Determination (Broth Microdilution) TMM_Assay 2. TMM Transport Assay (Radiolabeling or Fluorescent Probes) MIC->TMM_Assay CWI_Assay 3. Cell Wall Integrity Assay (e.g., Electron Microscopy) TMM_Assay->CWI_Assay Cytotoxicity 4. Cytotoxicity Assay (CC50) (e.g., MTT Assay on Mammalian Cells) CWI_Assay->Cytotoxicity Mouse_Model 5. Mouse Model of TB Infection (Aerosol Challenge) Cytotoxicity->Mouse_Model CFU_Count 6. Efficacy Assessment (Lung CFU Enumeration) Mouse_Model->CFU_Count Toxicity 7. In Vivo Toxicity Assessment CFU_Count->Toxicity Start Compound Synthesis and Selection Start->MIC

Caption: Experimental Workflow for Validating MmpL3 Inhibitors.

dot

Logical_Comparison cluster_cellwall Cell Wall Synthesis Inhibitors cluster_other Other Mechanisms MmpL3_Inhibitor This compound (MmpL3 Inhibitor) Target: MmpL3 Transporter Effect: Blocks TMM transport, disrupting cell wall synthesis Isoniazid Isoniazid Target: InhA Effect: Inhibits mycolic acid synthesis Rifampicin Rifampicin Target: RNA Polymerase Effect: Inhibits transcription Bedaquiline Bedaquiline Target: ATP Synthase Effect: Inhibits energy production

References

Head-to-Head Comparison: Bedaquiline vs. MmpL3 Inhibitors for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of innovative therapies is crucial in the global fight against tuberculosis (TB), particularly with the rise of multidrug-resistant strains. This guide provides a detailed, data-driven comparison of two key players in the TB drug development landscape: bedaquiline, an established ATP synthase inhibitor, and a promising new class of drugs, the MmpL3 inhibitors, represented here by the preclinical candidate NITD-349.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, in vitro efficacy, and available clinical and preclinical data for these compounds.

Executive Summary

Bedaquiline, a diarylquinoline antibiotic, has been a significant advancement in the treatment of multidrug-resistant TB (MDR-TB) by targeting the energy production of Mycobacterium tuberculosis.[1] In contrast, MmpL3 inhibitors, such as NITD-349, represent a novel class of antitubercular agents that inhibit the transport of essential components for the mycobacterial cell wall synthesis.[2][3] This guide will delve into the distinct mechanisms of these two drug classes, present their comparative in vitro activities, and summarize the available data from preclinical and clinical evaluations.

Mechanism of Action

Bedaquiline and MmpL3 inhibitors disrupt two different, yet equally vital, processes in Mycobacterium tuberculosis.

Bedaquiline: This drug specifically targets the F0F1 ATP synthase, a crucial enzyme for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[4] Bedaquiline binds to the c-subunit of the ATP synthase, effectively blocking the proton pump and halting ATP production.[4][5] This energy depletion ultimately leads to bacterial cell death.[1]

MmpL3 Inhibitors (e.g., NITD-349): Mycobacterial Membrane Protein Large 3 (MmpL3) is a transporter protein essential for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[2] Mycolic acids are fundamental components of the unique and protective mycobacterial cell wall. By inhibiting MmpL3, compounds like NITD-349 prevent the transport of TMM, thereby disrupting cell wall biosynthesis and leading to bacterial death.[2]

Comparative Mechanisms of Action cluster_0 Bedaquiline Pathway cluster_1 MmpL3 Inhibitor Pathway Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Cell_Death_B Bacterial Cell Death ATP_Production->Cell_Death_B leads to (when inhibited) MmpL3_Inhibitor MmpL3 Inhibitor (NITD-349) MmpL3 MmpL3 Transporter MmpL3_Inhibitor->MmpL3 inhibits TMM_Transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Transport->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Cell_Death_M Bacterial Cell Death Cell_Wall_Integrity->Cell_Death_M disruption leads to

Figure 1: Signaling pathways of Bedaquiline and MmpL3 inhibitors.

In Vitro Activity

Both bedaquiline and NITD-349 have demonstrated potent bactericidal activity against Mycobacterium tuberculosis in vitro. The following table summarizes their minimum inhibitory concentrations (MICs).

CompoundTargetM. tuberculosis H37Rv MICMultidrug-Resistant M. tuberculosis MICReference(s)
Bedaquiline ATP Synthase0.03 - 0.12 µg/mLSimilar to susceptible strains[5]
NITD-349 MmpL3MIC₅₀ of 23 nM (approx. 0.01 µg/mL)0.04 - 0.08 µM (approx. 0.018 - 0.035 µg/mL)[6]

Preclinical and Clinical Data

Bedaquiline: Bedaquiline has undergone extensive clinical trials and is approved for the treatment of MDR-TB.[7][8] Phase II and III trials have demonstrated its efficacy in improving sputum culture conversion rates.[8][9] However, concerns regarding an increased risk of mortality and QT prolongation have been noted, leading to a black box warning.[1]

NITD-349: As a preclinical candidate, NITD-349 has shown promising results in animal models. In acute murine efficacy models, treatment with NITD-349 resulted in a significant reduction in bacterial load in the lungs.[6] Furthermore, it has demonstrated a favorable pharmacokinetic profile and a good safety margin in exploratory rat toxicology studies.[3] There is currently no publicly available data from human clinical trials for NITD-349.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis.[10][11][12][13][14]

Protocol:

  • Preparation of Drug Dilutions: A serial dilution of the test compound is prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared and added to each well containing the drug dilution.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to a drug-free control well. If the well turns pink (indicating bacterial growth), Alamar Blue is added to all other wells.

  • Reading Results: The plate is incubated for another 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).[10]

MIC Determination Workflow (MABA) Start Start Drug_Dilution Prepare serial drug dilutions in 96-well plate Start->Drug_Dilution Inoculation Add M. tuberculosis inoculum Drug_Dilution->Inoculation Incubation_1 Incubate at 37°C for 5-7 days Inoculation->Incubation_1 Add_Alamar Add Alamar Blue to control well Incubation_1->Add_Alamar Check_Control Control well pink? Add_Alamar->Check_Control Check_Control->Incubation_1 No Add_Alamar_All Add Alamar Blue to all wells Check_Control->Add_Alamar_All Yes Incubation_2 Incubate at 37°C for 24 hours Add_Alamar_All->Incubation_2 Read_Results Read MIC (lowest concentration preventing color change) Incubation_2->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination using MABA.
Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay to assess the cytotoxicity of a compound on mammalian cells.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HepG2, A549) are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

Cytotoxicity Assay Workflow (MTT) Start Start Cell_Seeding Seed mammalian cells in 96-well plate Start->Cell_Seeding Compound_Exposure Expose cells to test compound Cell_Seeding->Compound_Exposure Add_MTT Add MTT solution Compound_Exposure->Add_MTT Incubation Incubate for 2-4 hours Add_MTT->Incubation Solubilization Add solubilizing agent (e.g., DMSO) Incubation->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance End End Read_Absorbance->End

Figure 3: Workflow for cytotoxicity testing using the MTT assay.

Conclusion

Bedaquiline and MmpL3 inhibitors represent two distinct and powerful strategies for combating tuberculosis. Bedaquiline's established clinical efficacy in treating MDR-TB is a testament to the success of targeting cellular energy production. MmpL3 inhibitors, with their novel mechanism of action against cell wall synthesis, hold immense promise as future antitubercular agents, particularly in the context of growing drug resistance. The preclinical data for compounds like NITD-349 are encouraging and warrant further investigation and clinical development. The continued exploration of diverse mechanisms of action is paramount to developing more effective and shorter treatment regimens for all forms of tuberculosis.

References

In Vivo Showdown: A Comparative Guide to MmpL3 Inhibitors for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of emerging MmpL3 inhibitors against Mycobacterium tuberculosis. We delve into the experimental data from animal models for promising candidates, offering a clear comparison to aid in the evaluation of next-generation tuberculosis therapies.

The quest for novel anti-tuberculosis agents has identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a critical and vulnerable target. MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall's mycolic acid layer.[1][2] Inhibition of MmpL3 disrupts this vital process, leading to bacterial cell death. This guide focuses on the in vivo validation of several MmpL3 inhibitors, presenting a comparative analysis of their efficacy in established animal models of tuberculosis.

Efficacy of MmpL3 Inhibitors in Murine Models of Tuberculosis

The following tables summarize the in vivo efficacy data for three prominent MmpL3 inhibitors: SQ109, MSU-43085, and NITD-349, in both acute and chronic murine models of tuberculosis infection. These models are crucial for assessing the bactericidal activity of new compounds and their potential to reduce bacterial load in established infections.

Table 1: In Vivo Efficacy in Acute Murine Tuberculosis Infection Models
InhibitorAnimal ModelM. tuberculosis StrainDosage & AdministrationTreatment DurationEfficacy (Log10 CFU Reduction in Lungs vs. Control)Reference
SQ109 MouseNot Specified10 mg/kg, Oral6-8 weeksSignificantly better than Ethambutol at 100 mg/kg[3]
MSU-43085 C57Bl/6 MouseNot Specified100 mg/kg, OralNot SpecifiedPrevented Mtb growth[4][5]
NITD-349 MouseH37Rv12.5 mg/kg, Oral4 weeks0.9[6][7]
50 mg/kg, Oral4 weeks3.4[6][7]
Table 2: In Vivo Efficacy in Chronic Murine Tuberculosis Infection Models
InhibitorAnimal ModelM. tuberculosis StrainDosage & AdministrationTreatment DurationEfficacy (Log10 CFU Reduction in Lungs vs. Control)Reference
SQ109 MouseNot Specified25 mg/kg, OralNot SpecifiedImproved efficacy over 10 mg/kg dose in the spleen[3]
MSU-43085 MouseNot SpecifiedNot SpecifiedNot SpecifiedInactive[4][5]
NITD-349 MouseH37Rv100 mg/kg, Oral2 weeks1.10[7][8]
100 mg/kg, Oral4 weeks2.38[6][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for the acute and chronic murine tuberculosis infection models commonly used to evaluate drug efficacy.

Acute Murine Tuberculosis Infection Model

This model is designed to assess the early bactericidal activity of a compound shortly after infection.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

  • Infection: Mice are infected via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU).[9][10]

  • Treatment Initiation: Drug treatment is initiated 1 day to 1 week post-infection.[7][9]

  • Drug Administration: The test compound is administered orally or via the desired route, once daily for a specified period (e.g., 4 weeks).[7]

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. Organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU).[9][11] The log10 CFU reduction is calculated by comparing the CFU counts in treated versus untreated control groups.

Chronic Murine Tuberculosis Infection Model

This model evaluates the ability of a compound to kill persistent, slow-replicating bacteria in an established infection, which is more representative of human tuberculosis.

  • Animal Model: Specific pathogen-free mice (e.g., BALB/c or C3HeB/FeJ).[12]

  • Infection: Mice are infected via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv.[13]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 4 to 8 weeks before the start of treatment.[7]

  • Treatment Initiation: Drug treatment is initiated after the chronic phase is established.

  • Drug Administration: The test compound is administered daily for an extended period (e.g., 4-8 weeks or longer).[3]

  • Efficacy Evaluation: Similar to the acute model, bacterial load in the lungs and spleen is determined by CFU counting at the end of the treatment period. Relapse studies may also be conducted by observing bacterial regrowth after treatment cessation.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the mycolic acid transport pathway targeted by MmpL3 inhibitors and a typical in vivo experimental workflow.

Caption: Mycolic Acid Transport Pathway and MmpL3 Inhibition.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infect with M. tuberculosis (Aerosol/Intravenous) Animal_Model->Infection Acute_Model Acute Model: Treat 1 day - 1 week post-infection Infection->Acute_Model Chronic_Model Chronic Model: Allow infection to establish (4-8 weeks), then treat Infection->Chronic_Model Drug_Admin Administer MmpL3 Inhibitor (Daily, Oral) Acute_Model->Drug_Admin Chronic_Model->Drug_Admin Euthanasia Euthanize Animals Drug_Admin->Euthanasia Organ_Harvest Harvest Lungs and Spleen Euthanasia->Organ_Harvest CFU_Count Homogenize and Plate for CFU Counting Organ_Harvest->CFU_Count Data_Analysis Calculate Log10 CFU Reduction CFU_Count->Data_Analysis

Caption: Workflow for In Vivo Efficacy Testing in Murine Models.

References

A Comparative Analysis of the Cytotoxicity of a Novel Tuberculosis Inhibitor and First-Line Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive in-vitro analysis of a novel MmpL3 inhibitor, MSU-43085, reveals a promising cytotoxicity profile when compared to the established first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. This guide provides a detailed comparison of their effects on cell viability, supported by experimental data and standardized protocols, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

The emergence of multidrug-resistant TB strains necessitates the development of new therapeutic agents with improved safety profiles. This comparative guide focuses on the in-vitro cytotoxicity of MSU-43085, a potent inhibitor of the essential mycobacterial membrane protein MmpL3, benchmarked against the cornerstone drugs of current TB treatment. The data presented herein has been compiled from various independent studies to provide a broad overview for preliminary assessment.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of MSU-43085 and the first-line anti-tuberculosis drugs, primarily in the human liver carcinoma cell line, HepG2, a standard model for hepatotoxicity studies. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) is a key metric, representing the drug concentration required to cause a 50% reduction in cell viability.

DrugCell LineAssayCytotoxicity Metric (CC50/IC50)Reference
MSU-43085 MacrophagesNot Specified>80 µM[1]
HepG2, THP-1, HeLaNot SpecifiedLow cytotoxicity reported[1]
Isoniazid HepG2MTT>200 µM (72h)[2]
HepG2Annexin VCytotoxicity at >26 mM (24h)
Rifampicin HepG2MTT25.5 µM[2]
Pyrazinamide HepG2Not Specified1,184 µg/mL (~9.6 mM)[3]
Ethambutol HepG2Not SpecifiedData not available; generally considered to have low hepatotoxicity[4]

Note: Direct comparison of cytotoxicity values should be made with caution due to variations in experimental conditions, including incubation times and specific assay protocols, across different studies. The data for isoniazid shows some variability, which could be attributed to different experimental setups. A specific CC50 or IC50 value for ethambutol in HepG2 cells was not available in the reviewed literature, though it is generally regarded as having a lower potential for liver injury compared to other first-line drugs.[4]

Experimental Protocols

Detailed methodologies for standard in-vitro cytotoxicity assays are crucial for the reproducibility and interpretation of results. Below are outlines for the widely used MTT and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (MSU-43085, isoniazid, rifampicin, pyrazinamide, ethambutol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The CC50/IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with a lysis buffer provided in the kit.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit instructions (usually around 30 minutes), protected from light.

  • Reaction Termination: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in treated wells to that in the positive control (maximum LDH release) and spontaneous release (vehicle control).

Visualizing Experimental Workflow and Drug Mechanisms

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate a typical cytotoxicity experimental workflow and the mechanisms of action of the compared drugs.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Pathway cluster_ldh LDH Pathway cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding attachment 24h Incubation (Cell Attachment) seeding->attachment drug_prep Prepare Drug Dilutions treatment Add Drugs to Cells drug_prep->treatment incubation Incubate (24h, 48h, or 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh data_analysis Calculate % Viability or % Cytotoxicity mtt->data_analysis ldh->data_analysis add_mtt Add MTT Reagent formazan Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt get_supernatant Collect Supernatant add_reagents Add LDH Reagents get_supernatant->add_reagents color_dev Color Development add_reagents->color_dev read_ldh Read Absorbance (490 nm) color_dev->read_ldh cc50 Determine CC50/IC50 data_analysis->cc50

Caption: Workflow of in-vitro cytotoxicity testing.

Drug_Mechanisms cluster_mmpL3 MmpL3 Inhibitor (MSU-43085) cluster_firstline First-Line TB Drugs cluster_outcome Outcome msu43085 MSU-43085 mmpl3 MmpL3 Transporter msu43085->mmpl3 inhibits cell_wall_synth Mycolic Acid Transport & Cell Wall Synthesis mmpl3->cell_wall_synth mediates tmm Trehalose Monomycolate (TMM) tmm->mmpl3 is transported by bacterial_death Bacterial Cell Death cell_wall_synth->bacterial_death inh Isoniazid mycolic_acid Mycolic Acid Synthesis inh->mycolic_acid inhibits rif Rifampicin rna_poly RNA Polymerase rif->rna_poly inhibits pza Pyrazinamide fatty_acid Fatty Acid Synthase I pza->fatty_acid inhibits emb Ethambutol arabinogalactan Arabinogalactan Synthesis emb->arabinogalactan inhibits mycolic_acid->bacterial_death rna_poly->bacterial_death fatty_acid->bacterial_death arabinogalactan->bacterial_death

Caption: Mechanisms of action of MSU-43085 and first-line TB drugs.

Conclusion

The MmpL3 inhibitor MSU-43085 demonstrates a favorable in-vitro cytotoxicity profile, with a high CC50 value in macrophages and low toxicity in human cell lines, including the liver cell line HepG2.[1] In comparison, the first-line TB drugs exhibit a range of cytotoxicities, with rifampicin showing a notable effect at lower concentrations in HepG2 cells.[2] The relatively lower in-vitro cytotoxicity of MSU-43085 suggests it may have a wider therapeutic window and a reduced potential for off-target effects compared to some of the current standard treatments. However, further comprehensive studies, including in-vivo toxicity and efficacy models, are essential to fully elucidate the clinical potential of MSU-43085 as a future anti-tuberculosis agent. This guide serves as a foundational resource for researchers to design and interpret future experiments aimed at developing safer and more effective treatments for tuberculosis.

References

Safety Operating Guide

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Tuberculosis Inhibitor 3

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with Tuberculosis inhibitor 3, a potent anti-tuberculosis compound also known as compound 2i, must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[3] While comprehensive toxicological data is not fully available, the potent biological activity of the compound necessitates a cautious approach.[3][4] A thorough risk assessment should be conducted by the laboratory director to determine the specific personal protective equipment (PPE) requirements based on the procedures being performed.[5]

Summary of Hazards:

HazardClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Source: DC Chemicals Safety Data Sheet[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to protect researchers from potential exposure through inhalation, skin contact, or eye contact.[3][6] The following table summarizes the recommended PPE for handling this compound.

Recommended Personal Protective Equipment:

Body PartPPEStandard/Specification
Hands Disposable nitrile or latex glovesCorrect size for a comfortable fit, covering the wrists.[7]
Body Laboratory gown with long sleeves and back closureShould be changed at least weekly and not worn outside the lab.[8]
Eyes Safety glasses with side shields or gogglesTo protect against splashes.[6][9]
Respiratory NIOSH-certified N95 or higher respiratorRecommended based on risk assessment, especially if aerosols may be generated.[7][9]
Feet Closed-toe shoesOpen-toed footwear is prohibited in the laboratory.[5][8]

Experimental Protocols: Safe Handling and Use

Adherence to standardized procedures is paramount when working with this potent compound. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC), especially if there is a risk of aerosol generation.[10]

    • Have a spill kit readily accessible.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

    • Do not eat, drink, or smoke in the laboratory.[3][8]

  • Decontamination :

    • All surfaces and equipment that come into contact with the inhibitor should be decontaminated. 70% ethanol can be used for surface decontamination.[10]

The following diagram illustrates the procedural workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Prepare Workspace (Fume Hood/BSC) Prep1->Prep2 Prep3 Verify Spill Kit Availability Prep2->Prep3 Handling1 Weigh/Handle Inhibitor Prep3->Handling1 Handling2 Perform Experiment Handling1->Handling2 Cleanup1 Decontaminate Surfaces & Equipment Handling2->Cleanup1 Cleanup2 Segregate Waste Cleanup1->Cleanup2 Cleanup3 Dispose of Waste (see Disposal Plan) Cleanup2->Cleanup3 Cleanup4 Doff PPE Cleanup3->Cleanup4 Cleanup5 Wash Hands Cleanup4->Cleanup5 cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Solid Waste (Gloves, Gowns) SolidBag Biohazard Bag Solid->SolidBag Liquid Liquid Waste (Solutions) LiquidCont Sealed Waste Container Liquid->LiquidCont Sharps Contaminated Sharps SharpsCont Sharps Container Sharps->SharpsCont Incinerate Incineration SolidBag->Incinerate ChemWaste Hazardous Waste Disposal LiquidCont->ChemWaste AutoIncinerate Autoclave then Hazardous Waste SharpsCont->AutoIncinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.